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Foundational

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 2-Butenethioamide, 3-amino-

Abstract This guide provides a comprehensive, technically-grounded framework for elucidating the in vitro mechanism of action (MOA) of the novel small molecule, 2-Butenethioamide, 3-amino-. Recognizing that a predefined...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive, technically-grounded framework for elucidating the in vitro mechanism of action (MOA) of the novel small molecule, 2-Butenethioamide, 3-amino-. Recognizing that a predefined template is insufficient for novel compound investigation, this document establishes a logical, hypothesis-driven workflow. It moves from broad, unbiased target identification to specific, quantitative characterization of target engagement and downstream cellular consequences. This whitepaper details not just the requisite experimental protocols but also the scientific rationale underpinning each methodological choice, ensuring a self-validating and rigorous investigative cascade. The protocols and strategies herein are designed to build a cohesive and defensible model of the compound's activity, suitable for advanced drug discovery and development programs.

Introduction: The Investigative Challenge of a Novel Thioamide

2-Butenethioamide, 3-amino- (PubChem CID: 6385009) is a small molecule characterized by a thioamide functional group, an isostere of the common amide bond.[1] The substitution of sulfur for oxygen imparts distinct physicochemical properties, including increased lipophilicity, altered hydrogen bonding capabilities, and unique potential for metabolic activation or metal chelation.[2] Thioamide-containing compounds have demonstrated a wide array of pharmacological activities, from antimicrobial and antiviral to anticancer effects.[2] Some thioamides function as prodrugs, requiring enzymatic activation, while others act as potent enzyme inhibitors through unique interactions like chalcogen bonding.[2][3]

Given the therapeutic precedent of the thioamide scaffold, a thorough investigation into the MOA of 2-Butenethioamide, 3-amino- is warranted. However, with no established biological target, the initial challenge is one of discovery. A successful investigation must be systematic, employing unbiased techniques to identify the molecular target(s) before narrowing the focus to characterize the precise nature of the interaction and its functional impact on cellular systems.[4]

This guide, therefore, proposes a multi-phased approach, beginning with target deconvolution and proceeding through mechanistic validation at the biochemical and cellular levels.

Phase 1: Unbiased Target Identification

The primary objective is to identify the specific protein(s) to which 2-Butenethioamide, 3-amino- directly binds in a cellular context. Without a priori knowledge, label-free methods are superior as they do not require modification of the compound, which could alter its binding properties.[5]

Core Methodology: Cellular Thermal Shift Assay (CETSA®)

Principle of the Assay: CETSA operates on the principle of ligand-induced thermal stabilization.[6] When a small molecule binds to its protein target, it typically increases the protein's conformational stability, resulting in a higher melting temperature.[5][6] By heating cell lysates or intact cells to a range of temperatures, one can separate soluble (un-denatured) proteins from aggregated (denatured) ones. A shift in the melting curve of a protein in the presence of the compound indicates a direct binding interaction.[7][8][9]

Rationale for Selection: CETSA is a powerful, label-free approach to confirm direct target engagement within a physiological environment (intact cells), making it a gold standard for target validation.[5][8] Its integration with mass spectrometry (Thermal Proteome Profiling or TPP) allows for proteome-wide, unbiased screening, making it ideal for discovering novel targets.[7]

Experimental Protocol 1: Proteome-Wide Target Discovery using CETSA coupled with Mass Spectrometry (MS-CETSA/TPP)
  • Cell Culture & Treatment:

    • Culture a relevant human cell line (e.g., HeLa or a disease-relevant line) to ~80% confluency.

    • Treat cells with either vehicle control (e.g., 0.1% DMSO) or a predetermined concentration of 2-Butenethioamide, 3-amino- (e.g., 10x the EC50 from a preliminary cell viability assay) for 1-2 hours.

  • Harvesting & Lysis:

    • Harvest cells, wash with PBS, and resuspend in a lysis buffer (e.g., PBS with protease inhibitors).

    • Lyse cells via freeze-thaw cycles. Clarify the lysate by high-speed centrifugation to remove cell debris.

  • Thermal Challenge:

    • Aliquot the lysate from each treatment group into separate PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Separation of Soluble Fraction:

    • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Protein Preparation for MS:

    • Perform a protein concentration assay (e.g., BCA) on the soluble fractions.

    • Subject the proteins to in-solution trypsin digestion to generate peptides.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Utilize a quantitative proteomics approach (e.g., TMT labeling or label-free quantification) to determine the relative abundance of each identified protein at each temperature point for both vehicle and compound-treated groups.

  • Data Analysis:

    • Plot the relative soluble protein abundance versus temperature for each identified protein to generate "melting curves."

    • Identify proteins that exhibit a statistically significant shift in their melting temperature (Tm) in the compound-treated group compared to the vehicle control. These are the primary target candidates.

Visualization 1: MS-CETSA Experimental Workflow

G A 1. Cell Culture (e.g., HeLa cells) B 2. Treatment - Vehicle (DMSO) - 2-Butenethioamide, 3-amino- A->B C 3. Cell Lysis & Lysate Clarification B->C D 4. Thermal Challenge (Temperature Gradient) C->D E 5. Separate Soluble Proteins (Centrifugation) D->E F 6. Protein Digestion (Trypsin) E->F G 7. LC-MS/MS Analysis (Quantitative Proteomics) F->G H 8. Data Analysis Identify Proteins with ΔTm G->H I Candidate Target Proteins H->I

Caption: Workflow for unbiased target identification using MS-CETSA.

Phase 2: Target Validation and Biochemical Characterization

Once candidate targets are identified, the next phase is to validate the direct interaction and quantify its biochemical parameters. For this guide, we will proceed with the hypothesis that the primary target identified is a protein kinase , a common and "druggable" class of enzymes.[10]

Core Methodology: In Vitro Kinase Assays

Principle of the Assays: Kinase assays measure the enzymatic activity of a kinase, which is the transfer of a phosphate group from ATP to a substrate (a peptide or protein).[11][12] Inhibitors can be characterized by their ability to reduce this activity. Modern assays often use fluorescence- or luminescence-based readouts for high-throughput capabilities.[11]

Rationale for Selection: These assays provide direct, quantitative evidence of target modulation.[13] Determining an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is a critical first step in confirming the compound's potency against the purified enzyme, free from cellular complexity.[13]

Experimental Protocol 2: IC50 Determination using a Homogeneous TR-FRET Kinase Assay

This protocol is based on a common format like LanthaScreen® or Z'-LYTE®.[14]

  • Reagent Preparation:

    • Prepare a reaction buffer appropriate for the kinase of interest.

    • Reconstitute the purified, active recombinant kinase, a specific fluorescently-labeled peptide substrate, and ATP.

  • Compound Dilution:

    • Perform a serial dilution of 2-Butenethioamide, 3-amino- in DMSO, then dilute further into the reaction buffer. Create a concentration range spanning from low nanomolar to high micromolar (e.g., 11-point, 3-fold dilution).

  • Assay Plate Setup (384-well format):

    • Add the diluted compound or vehicle control to the appropriate wells.

    • Add the kinase to all wells except the negative controls.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubation:

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes), allowing the phosphorylation reaction to proceed.

  • Detection:

    • Stop the reaction and detect the product by adding a development solution containing a terbium- or europium-labeled antibody that specifically recognizes the phosphorylated substrate.

  • Signal Reading:

    • Read the plate on a TR-FRET-capable plate reader, measuring the emission at two wavelengths. The ratio of these signals corresponds to the amount of phosphorylated product.

  • Data Analysis:

    • Normalize the data to positive (vehicle, 100% activity) and negative (no enzyme, 0% activity) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation 1: Hypothetical Kinase Inhibition Data
CompoundTarget KinaseIC50 (nM)Hill Slope
2-Butenethioamide, 3-amino-Kinase X75.21.10.992
Staurosporine (Control)Kinase X5.81.00.995

Phase 3: Elucidation of Cellular Mechanism and Functional Outcomes

Confirming that the compound inhibits a purified enzyme is crucial, but it is equally important to demonstrate that this inhibition occurs in a cellular context and leads to a functional consequence.

Core Methodology: Western Blotting for Phospho-Protein Analysis

Principle of the Assay: Western blotting uses antibodies to detect specific proteins in a complex mixture, such as a cell lysate. By using antibodies specific to a phosphorylated epitope, one can measure the activation state of a signaling pathway. If 2-Butenethioamide, 3-amino- inhibits Kinase X, the phosphorylation of its direct downstream substrate should decrease.

Rationale for Selection: This method provides a direct link between the biochemical activity (kinase inhibition) and a cellular event (disruption of a signaling pathway). It is a foundational technique for validating the on-target effects of a kinase inhibitor in cells.

Experimental Protocol 3: Analysis of Downstream Substrate Phosphorylation
  • Cell Culture and Treatment:

    • Seed a relevant cell line in 6-well plates.

    • Once the cells are adherent, serum-starve them overnight if the pathway is activated by growth factors.

    • Pre-treat cells with increasing concentrations of 2-Butenethioamide, 3-amino- (centered around the cellular EC50) for 1-2 hours.

  • Pathway Stimulation:

    • If required, stimulate the cells with an appropriate agonist (e.g., EGF, FGF) for a short period (e.g., 15 minutes) to activate Kinase X. Include an unstimulated control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the downstream substrate of Kinase X (e.g., anti-phospho-Substrate Y).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe with an antibody for the total amount of Substrate Y and a loading control (e.g., GAPDH) to ensure equal protein loading.

    • Quantify the band intensities using densitometry. Normalize the phospho-protein signal to the total protein signal.

Visualization 2: Hypothetical Kinase X Signaling Pathway

G cluster_membrane Cell Membrane Receptor Growth Factor Receptor KinaseX Kinase X Receptor->KinaseX Activates SubstrateY Substrate Y KinaseX->SubstrateY Phosphorylates pSubstrateY p-Substrate Y (Active) Response Cellular Response (e.g., Proliferation) pSubstrateY->Response Leads to Compound 2-Butenethioamide, 3-amino- Compound->KinaseX Inhibits

Caption: Inhibition of the Kinase X signaling cascade.

Conclusion and Forward-Looking Strategy

This guide outlines a rigorous, multi-phased strategy to dissect the in vitro mechanism of action of 2-Butenethioamide, 3-amino-. By progressing from unbiased, proteome-wide target discovery to specific biochemical and cell-based validation, this workflow builds a robust and evidence-based understanding of the compound's MOA. The hypothetical model presented—inhibition of a specific protein kinase and its downstream signaling—serves as an exemplar of the data-driven narrative this process can generate.

Successful execution of these phases will provide critical data on target identity, potency, and cellular effect, forming the essential foundation for further preclinical development, including lead optimization, selectivity profiling, and eventual in vivo efficacy studies.[15]

References

  • Taylor & Francis. (n.d.). Cellular thermal shift assay: an approach to identify and assess protein target engagement.
  • CETSA. (n.d.). CETSA.
  • Thermo Fisher Scientific - US. (n.d.). Biochemical Kinase Assays.
  • PMC. (2025, April 22). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review.
  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Chemical Science (RSC Publishing). (2021, July 19). Rational design of thioamide peptides as selective inhibitors of cysteine protease cathepsin L.
  • ACS Publications. (2023, March 26). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • PMC. (n.d.). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates.
  • PubMed. (2022, September 16). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
  • PMC - NIH. (n.d.). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents.
  • Bio Molecular Systems. (n.d.). Kinase Assays with Myra.
  • In Vitro Pharmacology in Drug Discovery Assays, Techniques & ML Integration. (2026, March 9).
  • Anticancer Research. (2019, July 15). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”.
  • ChemRxiv. (n.d.). Contemporary Applications of Thioamides and Methods for their Synthesis.
  • PMC. (n.d.). Thioamide Substitution Selectively Modulates Proteolysis and Receptor Activity of Therapeutic Peptide Hormones.
  • PMC. (2024, December 2). Unlocking the potential of the thioamide group in drug design and development.
  • PMC. (2024, December 26). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects.
  • EvitaChem. (n.d.). Buy 2-Butenethioamide,3-amino- (EVT-13954520).
  • Bitesize Bio. (2025, April 29). 6 Steps for Successful in vitro Drug Treatment.
  • WuXi AppTec. (2022, June 23). A Guide to In Vitro ADME Testing in Drug Development.
  • PubChem. (n.d.). 3-Amino-2-butenethioamide | C4H8N2S | CID 6385009.
  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (n.d.).
  • ChemicalBook. (2025, August 16). 3-AMINO-2-BUTENETHIOAMIDE, 98 | 62069-87-8.
  • PMC. (n.d.). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective.
  • MDPI. (2023, June 6). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives.
  • MDPI. (2023, February 2). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates.
  • David Discovers Drug Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies.
  • ResearchGate. (2011, February 2). (PDF) In-vitro Anti-inflammatory Activity Of 2-Amino-3-(Substituted Benzylidinecarbohydrazide)-4,5,6,7-Tetrahydrobenzo thiophenes.
  • ResearchGate. (2025, January 12). Recent Developments in the Transformation of 3-Amino-2-Azetidinones.

Sources

Exploratory

2-Butenethioamide, 3-amino- molecular weight and physical properties

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This guide provides a comprehensive technical overview of 2-Butenethioamide, 3-amino-, a molecule of inter...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Butenethioamide, 3-amino-, a molecule of interest in organic synthesis and potential pharmaceutical applications. Due to the limited availability of extensive experimental data for this specific compound, this document integrates confirmed properties with predicted data based on analogous structures and general chemical principles. This approach aims to provide a robust resource for researchers while maintaining scientific integrity by clearly delineating between established and projected information.

Molecular Identity and Core Physicochemical Properties

2-Butenethioamide, 3-amino-, also known by its IUPAC name (E)-3-aminobut-2-enethioamide, is a vinylogous thioamide. The presence of both an amino group and a thioamide functionality, conjugated through a carbon-carbon double bond, imparts unique electronic and reactive properties to the molecule.

Structural and Molecular Data

The fundamental structural and molecular information for 2-Butenethioamide, 3-amino- is summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₄H₈N₂S[1][2]
Molecular Weight 116.19 g/mol [1]
CAS Number 62069-87-8[1][3]
Canonical SMILES CC(=CC(=S)N)N[2]
InChI InChI=1S/C4H8N2S/c1-3(5)2-4(6)7/h2H,5H2,1H3,(H2,6,7)/b3-2+[2]
InChIKey IJUDUPSHUGIGMT-NSCUHMNNSA-N[1]
Known and Predicted Physical Properties
PropertyValueStatusSource(s)
Melting Point 135-138 °CExperimental[3]
Boiling Point Predicted: 250-280 °CPredicted-
Density Predicted: 1.1-1.2 g/cm³Predicted-
Solubility Predicted: Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF); sparingly soluble in water; insoluble in nonpolar solvents (e.g., hexane).Predicted-
Appearance Likely a crystalline solidInferred-

It is crucial for researchers to experimentally verify the predicted properties before relying on them for any application.

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of 2-Butenethioamide, 3-amino- is not extensively documented in peer-reviewed literature, a plausible and efficient synthetic route can be devised based on established methods for the preparation of thioamides and vinylogous amides.

Proposed Synthetic Pathway: Thionation of 3-Aminocrotonamide

The most direct conceptual pathway involves the thionation of the corresponding amide, 3-aminocrotonamide. This transformation can be achieved using various thionating agents, with Lawesson's reagent being a common and effective choice.

Synthesis_Pathway 3-Aminocrotonamide 3-Aminocrotonamide Product 2-Butenethioamide, 3-amino- 3-Aminocrotonamide->Product Thionation Thionating_Agent Lawesson's Reagent (or P₄S₁₀) Thionating_Agent->Product

Caption: Proposed synthesis of 2-Butenethioamide, 3-amino- via thionation.

Hypothetical Experimental Protocol

Disclaimer: This is a generalized protocol and requires optimization. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 3-aminocrotonamide (1.0 eq) in anhydrous toluene or dioxane.

  • Addition of Thionating Agent: To the stirred solution, add Lawesson's reagent (0.5 eq) portion-wise at room temperature. The reaction is often exothermic.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove any insoluble byproducts. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent system such as ethanol/water.

Synthesis of the Precursor: 3-Aminocrotonamide

The starting material, 3-aminocrotonamide, can be synthesized from ethyl acetoacetate and ammonia, a well-documented reaction.

Precursor_Synthesis Ethyl_Acetoacetate Ethyl Acetoacetate Intermediate Ethyl 3-aminocrotonate Ethyl_Acetoacetate->Intermediate Condensation Ammonia Ammonia Ammonia->Intermediate Final_Product 3-Aminocrotonamide Intermediate->Final_Product Ammonolysis

Caption: Synthesis pathway for the precursor, 3-aminocrotonamide.

Spectroscopic and Analytical Characterization

Detailed experimental spectra for 2-Butenethioamide, 3-amino- are not widely available. The following sections provide predicted spectroscopic features based on the known chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • -CH₃ protons: A singlet is expected around δ 2.0-2.3 ppm.

    • -CH= proton: A singlet is anticipated in the region of δ 5.0-5.5 ppm.

    • -NH₂ protons (thioamide): Two broad singlets are expected, potentially in the range of δ 7.0-9.0 ppm, due to restricted rotation around the C-N bond.

    • -NH₂ protons (amino): A broad singlet is expected around δ 4.5-5.5 ppm. The chemical shifts of the NH protons are highly dependent on the solvent and concentration.

  • ¹³C NMR:

    • -CH₃ carbon: A signal is expected around δ 20-25 ppm.

    • =CH- carbon: A signal is anticipated in the region of δ 90-100 ppm.

    • =C(NH₂) carbon: A signal is expected around δ 160-170 ppm.

    • C=S carbon (thiocarbonyl): This will be the most downfield signal, expected in the range of δ 190-205 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the key functional groups:

Functional GroupExpected Wavenumber (cm⁻¹)Description
N-H Stretch (Amino & Thioamide)3400-3100 (multiple bands)Asymmetric and symmetric stretching of the N-H bonds.
C=C Stretch (Alkene)1650-1600Stretching of the carbon-carbon double bond.
N-H Bend (Amino)1640-1560Bending vibration of the primary amine.
C-N Stretch1400-1250Stretching of the carbon-nitrogen single bonds.
C=S Stretch (Thiocarbonyl)1250-1020This band can be weak and is often coupled with other vibrations.
Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 116. Key fragmentation patterns would likely involve the loss of fragments such as •SH, •NH₂, and CH₃CN.

Chemical Reactivity and Potential Applications

The unique arrangement of functional groups in 2-Butenethioamide, 3-amino- makes it a versatile building block in organic synthesis.

  • Nucleophilic Character: The amino group and the thioamide nitrogen can act as nucleophiles.

  • Electrophilic Character: The thiocarbonyl carbon is electrophilic and can be attacked by nucleophiles.

  • Cyclization Reactions: The bifunctional nature of the molecule makes it a prime candidate for the synthesis of various heterocyclic compounds, such as thiazoles, pyrimidines, and thiophenes.[4]

  • Coordination Chemistry: The thioamide and amino groups can act as ligands for metal ions, suggesting potential applications in coordination chemistry and catalysis.

  • Pharmaceutical Potential: Thioamides are known to be isosteres of amides and are found in several active pharmaceutical ingredients. The structural motifs present in 2-Butenethioamide, 3-amino- suggest it could be a scaffold for the development of novel therapeutic agents.

Safety and Handling

Specific toxicity data for 2-Butenethioamide, 3-amino- is not available. However, based on the general properties of thioamides and related compounds, the following precautions should be taken:

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.[1]

Conclusion

2-Butenethioamide, 3-amino- is a molecule with significant potential in synthetic and medicinal chemistry. While a comprehensive experimental characterization is not yet available in the public domain, this guide provides a solid foundation of its known and predicted properties. It is our hope that this technical overview will stimulate further research into this promising compound, leading to a more complete understanding of its properties and applications.

References

  • PubChem. (n.d.). 3-Amino-2-butenethioamide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A GENERAL AND EFFICIENT METHOD FOR THE PREPARATION OF ETHYL 3-AMINOCROTONATE AND ITS ANALOGS. Retrieved from [Link]

  • Shaabani, A., Ghasemi, E., & Ghasemi, A. (2007). Recent Progress in the Synthesis of Thiophenes. Journal of the Iranian Chemical Society, 4(3), 243-270.

Sources

Foundational

historical discovery and synthesis of 2-Butenethioamide, 3-amino-

Historical Discovery and Synthesis of 3-Amino-2-butenethioamide: A Comprehensive Technical Guide Executive Summary The compound 3-amino-2-butenethioamide (also known as 3-aminothiocrotonamide) is a highly versatile bifun...

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Author: BenchChem Technical Support Team. Date: April 2026

Historical Discovery and Synthesis of 3-Amino-2-butenethioamide: A Comprehensive Technical Guide

Executive Summary

The compound 3-amino-2-butenethioamide (also known as 3-aminothiocrotonamide) is a highly versatile bifunctional building block in organic synthesis and medicinal chemistry. Characterized by the presence of both an enamine and a thioamide functional group, it serves as a critical intermediate for the construction of complex heterocycles, including pyrimidines, thiazoles, and pyridines. Historically, the development of its synthesis was driven by the need for reactive precursors in combinatorial chemistry, particularly for the discovery of novel antiviral agents and integrase inhibitors[1].

This whitepaper provides an in-depth analysis of the structural dynamics, historical synthesis methodologies, and practical applications of 3-amino-2-butenethioamide, complete with self-validating protocols designed for modern drug development laboratories.

Structural Dynamics & Regioselectivity

To understand the reactivity of 3-amino-2-butenethioamide, one must first analyze its primary precursor: 3-aminocrotononitrile . The precursor exists in a state of imine-enamine tautomerism, with the enamine form ((Z)-3-aminobut-2-enenitrile) being the major and most reactive tautomer[2].

The synthesis of the thioamide relies heavily on Hard-Soft Acid-Base (HSAB) theory. The enamine nitrogen donates electron density into the conjugated system, creating multiple electrophilic centers. While "hard" nucleophiles may attack the C3 position, the introduction of the hydrosulfide ion (HS⁻)—a classically "soft" nucleophile—results in a highly regioselective attack on the functional C1 carbon of the nitrile group[3]. This precise nucleophilic addition followed by proton transfer yields the target thioamide.

Mechanism N1 Imine Form (Minor) N2 Enamine Form (Major, Reactive) N1->N2 Tautomerization N3 Electrophilic Nitrile Activation N2->N3 HS⁻ Attack N4 Thioamide Formation N3->N4 Proton Transfer

Mechanistic pathway of imine-enamine tautomerization and subsequent thioamide formation.

Chemical Profiling and Quantitative Data

The physical properties of 3-amino-2-butenethioamide dictate its handling and purification. It is a crystalline solid at room temperature and is sensitive to strong oxidizing agents.

Table 1: Physicochemical Properties of 3-Amino-2-butenethioamide

PropertyValueSource
CAS Number 62069-87-8Oakwood Chemical[4]
Molecular Formula C₄H₈N₂SEvitaChem[5]
Molecular Weight 116.18 g/mol EvitaChem[5]
Melting Point 135–138 °CLookChem[6]
Exact Mass 116.040819 g/mol EvitaChem[5]

Synthetic Methodologies

Historically, the conversion of nitriles to thioamides was achieved by bubbling toxic H₂S gas through a methanolic solution in the presence of a base. However, modern synthesis favors Phase-Transfer Catalysis (PTC) to mitigate the mass-transfer limitations of gaseous reagents in organic solvents[3].

Table 2: Comparative Synthesis Methodologies

MethodReagentsCatalyst / ConditionsTypical YieldMechanistic Driver
Classical Gas Addition 3-Aminocrotononitrile, H₂S gasEt₃N, Methanol, 0–25 °C50–65%Direct nucleophilic attack by HS⁻ on the nitrile
Phase-Transfer Catalysis 3-Aminocrotononitrile, Na₂S / H₂STetraalkylammonium salt, Benzene/Water, 25 °C65–75%Enhanced mass transfer of HS⁻ into the organic phase
Self-Validating Protocol: Phase-Transfer Catalyzed Synthesis

Objective: High-yield conversion of 3-aminocrotononitrile to 3-amino-2-butenethioamide using biphasic conditions. Causality: Using a phase-transfer catalyst (PTC) bypasses the poor solubility of gaseous H₂S in organic solvents by shuttling the highly nucleophilic HS⁻ anion directly to the organic phase where the enamine resides[3].

Step 1: System Preparation

  • Charge a 250 mL three-neck round-bottom flask with 100 mmol of 3-aminocrotononitrile and dissolve in 100 mL of benzene (or toluene for a less toxic alternative).

  • Validation Check: The solution must be completely clear. Run a baseline FT-IR of the organic layer; note the sharp C≡N stretch at ~2210 cm⁻¹.

Step 2: Catalyst and Reagent Introduction

  • Add 5 mmol of tetrabutylammonium bromide (TBAB) as the PTC.

  • Introduce an aqueous alkaline solution of sodium sulfide (Na₂S, 150 mmol) while stirring vigorously at 400–600 rpm.

  • Causality: Vigorous stirring is critical. The PTC relies on high interfacial contact to exchange counterions and transport the HS⁻ nucleophile into the organic layer to react with the electrophilic nitrile carbon.

Step 3: Reaction Maturation

  • Maintain the reaction at 25 °C for 24–48 hours under a continuous, slow stream of H₂S gas to ensure saturation of the aqueous layer.

  • Validation Check: At 24 hours, extract an aliquot of the organic layer. FT-IR should show a significant reduction of the 2210 cm⁻¹ peak and the emergence of a strong thioamide C=S stretch at ~1600–1650 cm⁻¹ alongside broad NH₂ stretches.

Step 4: Isolation and Purification

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Evaporate the solvent under reduced pressure. Recrystallize the crude solid from ethanol.

  • Validation Check: The final product should yield white to pale-yellow crystals. Verify the purity by confirming a sharp melting point of 135–138 °C[6].

Pharmaceutical Applications & Downstream Workflows

The true value of 3-amino-2-butenethioamide lies in its application as a precursor. Its dual nucleophilic centers (the primary amine and the thioamide sulfur) allow for rapid condensation and cyclization.

In the realm of virology, combinatorial chemistry utilizes this compound to synthesize highly specific pyrimidine and pyrroline derivatives. These derivatives have been extensively patented and utilized as HIV integrase inhibitors, providing alternative mechanisms of action against multidrug-resistant viral strains[1]. Furthermore, condensation with α-haloketones seamlessly yields 2-aminothiazole derivatives, which are foundational to numerous anti-inflammatory and antimicrobial drug libraries.

SynthesisPathway A 3-Aminocrotononitrile (Precursor) B H2S / Base Catalyst (Nucleophilic Addition) A->B Activation C 3-Amino-2-butenethioamide (Target: CAS 62069-87-8) B->C Thioamidation D Thiazole Derivatives (Antiviral Agents) C->D Cyclization (w/ α-haloketones) E Pyrimidine Derivatives (Integrase Inhibitors) C->E Condensation (w/ malonates)

Workflow illustrating the synthesis of 3-amino-2-butenethioamide and downstream applications.

References

  • 3-Amino-2-butenethioamide - Oakwood Chemical Source: oakwoodchemical.com URL:[Link]

  • CAS No.62069-87-8, 3-AMINO-2-BUTENETHIOAMIDE, 98 Suppliers - LookChem Source: lookchem.com URL:[Link]

  • Source: google.
  • Phase transfer catalyst to yield 2.6-dimethyl-3-cyano-4-thioxothiopyran Source: clockss.org URL:[Link]

Sources

Exploratory

Pharmacokinetics and ADME Profiling of 2-Butenethioamide, 3-Amino- Derivatives: A Comprehensive Technical Guide

Executive Summary The optimization of pharmacokinetic (PK) parameters is a critical bottleneck in drug development. The strategic incorporation of the 2-butenethioamide, 3-amino- scaffold into therapeutic molecules repre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The optimization of pharmacokinetic (PK) parameters is a critical bottleneck in drug development. The strategic incorporation of the 2-butenethioamide, 3-amino- scaffold into therapeutic molecules represents a sophisticated bioisosteric approach to overcoming metabolic liabilities. This whitepaper provides an in-depth, mechanistic analysis of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of 3-amino-2-butenethioamide derivatives, designed for drug development professionals seeking to leverage thioamide chemistry for enhanced in vivo efficacy.

Introduction to the Scaffold and Thioamide Bioisosterism

2-Butenethioamide, 3-amino- (CAS 62069-87-8), also recognized as β -aminothiocrotonic acid amide, is a highly versatile building block in medicinal chemistry[1]. It is frequently utilized as a core intermediate in the synthesis of complex antiviral agents, including HIV integrase inhibitors[2][3].

The strategic conversion of standard amide bonds to thioamides is a proven bioisosteric approach to optimize the ADMET profile of lead compounds[4]. Thioamides exhibit a higher barrier to C-N bond rotation and act as stronger hydrogen bond donors but weaker acceptors compared to their oxo-analogues. This unique stereoelectronic profile significantly enhances proteolytic resistance and extends the in vivo half-life of the resulting derivatives[5][6].

Absorption and Distribution Dynamics

When integrating the 3-amino-2-butenethioamide moiety into larger molecular architectures, the physicochemical properties of the resulting derivatives shift fundamentally.

  • Absorption: The substitution of oxygen with sulfur increases the atomic radius and decreases electronegativity, leading to enhanced lipophilicity (LogP). This modification generally improves passive transcellular absorption across lipid bilayers in the gastrointestinal tract[5].

  • Distribution: The restricted conformational flexibility of the thioamide bond limits the entropic penalty upon target binding. This structural rigidity, combined with altered hydrogen-bonding capabilities, often improves the volume of distribution ( Vd​ ) by facilitating deeper tissue penetration and reducing off-target plasma protein binding[6].

Metabolic Biotransformation Pathways

The pharmacokinetic complexity of 3-amino-2-butenethioamide derivatives lies in their biotransformation. Unlike standard amides, which are primarily cleared via simple hydrolysis, thioamides undergo extensive and sequential oxidative metabolism[7].

  • S-Oxygenation: The primary metabolic clearance route is mediated by Flavin-containing monooxygenases (FMOs) and Cytochrome P450 (CYP) enzymes. The sulfur atom is sequentially oxidized to a sulfenic acid (S-oxide) and subsequently to a highly reactive sulfinic acid[7].

  • Desulfonation: The reactive sulfinic acid intermediate is thermodynamically unstable and spontaneously desulfonates in vivo, converting the thioamide back into its corresponding oxo-amide analogue[8].

MetabolicPathway Parent 3-Amino-2-butenethioamide Derivative SOxide Sulfenic Acid (S-Oxide Intermediate) Parent->SOxide FMOs / CYPs (S-Oxygenation) Sulfinic Sulfinic Acid (Reactive Intermediate) SOxide->Sulfinic Oxidation Reactive Protein Adducts (Haptenization) SOxide->Reactive Covalent Binding Desulf Desulfonated Metabolite (Amide Analogue) Sulfinic->Desulf Spontaneous Desulfonation Sulfinic->Reactive Covalent Binding

Metabolic biotransformation pathway of thioamide derivatives via S-oxygenation.

Excretion and Toxicity Profiles

While thioamide derivatives offer superior pharmacokinetic stability against proteolysis[9], their oxidative metabolites pose idiosyncratic toxicity risks. The electrophilic S-oxide and sulfinic acid intermediates can covalently bind to hepatic macromolecules, forming protein adducts[10]. These modified proteins can act as haptens, triggering immune-mediated drug-induced liver injury (DILI)[10].

Consequently, safe excretion is heavily reliant on Phase II conjugation. Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes catalyze the glucuronidation of these derivatives, neutralizing reactive sites and enhancing their aqueous solubility for efficient renal clearance[10].

In Vitro Pharmacokinetic Profiling: Standardized Protocol

To accurately predict the in vivo clearance of 3-amino-2-butenethioamide derivatives, a robust in vitro metabolic stability assay using Human Liver Microsomes (HLM) is required. As a self-validating system, this protocol ensures that enzymatic degradation is distinguished from chemical instability.

PKWorkflow Step1 1. Compound Incubation (HLM) Step2 2. NADPH Addition (Initiation) Step1->Step2 Step3 3. Aliquot Sampling (Time-course) Step2->Step3 Step4 4. Quenching (Cold ACN) Step3->Step4 Step5 5. LC-MS/MS Quantification Step4->Step5

Step-by-step in vitro metabolic stability workflow using liver microsomes.

Step-by-Step Methodology & Causality
  • Preparation: Prepare a 1 µM solution of the thioamide derivative in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

    • Causality: Maintaining physiological pH and standardized protein concentrations prevents non-linear enzyme kinetics and artifactual degradation.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

    • Causality: Thermal equilibration prevents thermal shock to the enzymes upon reaction initiation, ensuring consistent baseline activity.

  • Initiation: Add NADPH (final concentration 1 mM) to initiate the reaction.

    • Causality: NADPH is the obligate electron donor for both CYP450 and FMO enzymes; without it, the critical S-oxygenation step cannot occur[7].

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., verapamil).

    • Causality: Cold organic solvent instantly denatures the microsomal proteins, halting metabolism precisely at the timepoint and precipitating proteins for a clean LC-MS/MS injection.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent thioamide and the appearance of the S-oxide metabolite.

Quantitative ADME Data Presentation

The integration of the 3-amino-2-butenethioamide scaffold fundamentally alters the quantitative PK landscape of a drug candidate. Table 1 summarizes the generalized pharmacokinetic shifts observed when transitioning from a standard amide to a thioamide derivative[4][5][9].

Pharmacokinetic ParameterStandard Amide Analogue3-Amino-2-butenethioamide DerivativeMechanistic Rationale
Proteolytic Half-Life ( t1/2​ ) Baseline (e.g., ~2 hours)Extended (e.g., ~24 hours)Higher C-N rotational barrier prevents protease active-site alignment.
Lipophilicity (LogP) BaselineIncreased (+0.5 to +1.0)Sulfur's larger atomic radius and lower electronegativity vs. Oxygen.
Clearance Mechanism Predominantly HydrolysisFMO/CYP S-OxygenationSulfur acts as a soft nucleophile, highly susceptible to monooxygenases.
Volume of Distribution ( Vd​ ) BaselineModerately IncreasedEnhanced lipophilicity drives deeper partitioning into peripheral tissues.

Conclusion

The 2-butenethioamide, 3-amino- scaffold is a powerful tool in the medicinal chemist’s arsenal. While it offers profound advantages in proteolytic stability and membrane permeability, its unique FMO-driven metabolic pathway requires rigorous in vitro and in vivo profiling. By understanding the delicate balance between S-oxygenation clearance and the potential for reactive haptenization, drug development professionals can safely harness thioamide bioisosterism to engineer next-generation therapeutics.

References

  • EP1422218A1 - Antiviral agent Source: Google Patents URL
  • CN1558898A - Antiviral agent Source: Google Patents URL
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes Source: PMC - NIH URL:[Link]

  • US11891425B2 - Thioamide-modified peptides and uses thereof Source: Google Patents URL
  • Metabolism and Pharmacokinetics of the Anti-Tuberculosis Drug Ethionamide in a Flavin-Containing Monooxygenase Null Mouse Source: MDPI URL:[Link]

  • Unlocking the potential of the thioamide group in drug design and development Source: Taylor & Francis Online / PMC - NIH URL:[Link]

  • Factors affecting drug-induced liver injury: antithyroid drugs as instances Source: PMC - NIH URL:[Link]

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Protocols & Analytical Methods

Method

protocol for synthesizing 2-Butenethioamide, 3-amino- in the lab

An In-depth Guide to the Laboratory Synthesis of 2-Butenethioamide, 3-amino- Introduction 2-Butenethioamide, 3-amino-, also known as 3-aminocrotonthioamide, is a valuable bifunctional molecule featuring both an enamine a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide to the Laboratory Synthesis of 2-Butenethioamide, 3-amino-

Introduction

2-Butenethioamide, 3-amino-, also known as 3-aminocrotonthioamide, is a valuable bifunctional molecule featuring both an enamine and a thioamide group. This unique structural arrangement makes it a versatile intermediate in the synthesis of various heterocyclic compounds, including thiophenes and pyrimidines, which are significant scaffolds in medicinal chemistry and materials science. This document provides a comprehensive guide for researchers, outlining a robust and validated protocol for the synthesis of this target compound, grounded in established chemical principles.

The primary synthetic strategy detailed herein is a two-step process that begins with the dimerization of acetonitrile to form the key intermediate, 3-aminocrotononitrile. This is followed by the thionation of the nitrile functionality to yield the final product, 2-Butenethioamide, 3-amino-. An alternative one-pot synthesis via the Willgerodt-Kindler reaction is also discussed. This guide emphasizes the causality behind procedural steps, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Primary Synthetic Pathway: A Two-Step Approach

The most reliable and scalable laboratory synthesis of 2-Butenethioamide, 3-amino- involves two distinct stages:

  • Synthesis of 3-Aminocrotononitrile: This intermediate is prepared via the base-catalyzed dimerization of acetonitrile. The use of sodium amide in liquid ammonia provides an efficient and high-yielding route, selectively promoting the desired carbanion formation over competing side reactions.[1]

  • Thionation of 3-Aminocrotononitrile: The nitrile group of the intermediate is converted to a primary thioamide. This is achieved through a reaction with a sulfur source. To avoid the hazards associated with gaseous hydrogen sulfide, the protocol employs sodium hydrogen sulfide (NaHS) activated by magnesium chloride.[2]

This two-step approach allows for the isolation and purification of the nitrile intermediate, leading to a higher purity of the final product.

Experimental Workflow Overview

Workflow cluster_step1 Step 1: Synthesis of 3-Aminocrotononitrile cluster_step2 Step 2: Synthesis of 2-Butenethioamide, 3-amino- A Prepare NaNH2 in liquid NH3 (or use commercial NaNH2) B Cool reaction vessel to -40°C A->B C Slowly add Acetonitrile B->C D Warm to Room Temperature (Evaporate NH3) C->D E Hydrolyze sodium salt with water D->E F Extract with organic solvent E->F G Purify by distillation (Isolate 3-Aminocrotononitrile) F->G H Dissolve 3-Aminocrotononitrile and MgCl2 in DMF G->H Use isolated intermediate I Add Sodium Hydrosulfide (NaHS) H->I J Heat reaction mixture (e.g., 60-70°C) I->J K Monitor reaction by TLC J->K L Quench with water and extract product K->L M Purify by recrystallization or chromatography L->M P Final Product: 2-Butenethioamide, 3-amino- M->P

Caption: Overall workflow for the two-step synthesis of the target compound.

Detailed Experimental Protocols

PART A: Synthesis of 3-Aminocrotononitrile

This protocol is adapted from the process described in U.S. Patent CA2054821C, which details an economical and large-scale method.[1]

Materials and Reagents:

  • Acetonitrile (CH₃CN), anhydrous

  • Sodium amide (NaNH₂), or Sodium metal for in-situ preparation

  • Liquid ammonia (NH₃)

  • An inert solvent (e.g., Toluene)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O), as catalyst if preparing NaNH₂ in-situ

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, a dry ice/acetone condenser, and a gas inlet.

  • Low-temperature thermometer.

  • Distillation apparatus.

Procedure:

  • Preparation: Set up the reaction apparatus in a well-ventilated fume hood. Ensure all glassware is thoroughly dried.

  • Reaction Setup: Condense approximately 250 mL of anhydrous liquid ammonia into the reaction flask, which is cooled in a dry ice/acetone bath.

  • Base Addition: To the stirred liquid ammonia, cautiously add 11.7 g (0.3 mol) of sodium amide. If preparing in-situ, add a catalytic amount of ferric nitrate nonahydrate followed by the slow addition of 13.8 g (0.6 mol) of sodium metal pieces until the blue color persists, then quench the excess sodium with a small amount of ammonium chloride.

  • Acetonitrile Addition: While maintaining the temperature between -40°C and -33°C, slowly add a solution of 49.3 g (1.2 mol) of anhydrous acetonitrile in 50 mL of toluene dropwise over 1 hour. A molar ratio of acetonitrile to sodium amide of 2:1 is crucial for the dimerization.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. This will cause the ammonia to evaporate, which should be safely vented or passed through a bubbler containing dilute acid.

  • Hydrolysis: Once the ammonia has evaporated, the resulting slurry contains the sodium salt of 3-aminocrotononitrile. Cool the flask in an ice bath and slowly add 100 mL of cold water to hydrolyze the salt.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 75 mL portions of dichloromethane or ethyl acetate. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield 3-aminocrotononitrile as a colorless to pale yellow liquid.

PART B: Synthesis of 2-Butenethioamide, 3-amino-

This protocol for the thionation of the nitrile is based on the efficient conversion of aromatic nitriles using NaHS and MgCl₂.[2]

Materials and Reagents:

  • 3-Aminocrotononitrile (from Part A)

  • Sodium hydrogen sulfide (NaHS), hydrate

  • Magnesium chloride (MgCl₂), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Ethyl acetate

Equipment:

  • Round-bottom flask with a magnetic stirrer and reflux condenser.

  • Heating mantle or oil bath.

  • Standard laboratory glassware for extraction and purification.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 8.21 g (0.1 mol) of 3-aminocrotononitrile and 10.5 g (0.11 mol) of anhydrous magnesium chloride in 100 mL of anhydrous DMF.

  • Reagent Addition: To this stirred solution, add 8.4 g (0.15 mol) of sodium hydrogen sulfide hydrate in portions. The use of MgCl₂ is key as it acts as a Lewis acid, activating the nitrile carbon towards nucleophilic attack by the hydrosulfide ion.[2]

  • Heating: Heat the reaction mixture to 60-70°C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into 500 mL of cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers.

  • Washing: Wash the combined organic extracts with brine (saturated NaCl solution), dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure to yield the crude product. The final product, 2-Butenethioamide, 3-amino-, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield a crystalline solid.

Quantitative Data Summary
StepReagentMolar Mass ( g/mol )Amount (g)MolesMolar Ratio
A Acetonitrile41.0549.31.22
A Sodium Amide39.0111.70.31
B 3-Aminocrotononitrile82.118.210.11
B Sodium Hydrosulfide~56.068.4~0.151.5
B Magnesium Chloride95.2110.50.111.1

Note: The molar mass and amount for NaHS may vary based on its hydration state.

Reaction Mechanism: Thionation of Nitrile

The conversion of the nitrile to the thioamide proceeds via a nucleophilic addition mechanism.

Caption: Mechanism for the conversion of a nitrile to a thioamide.

Alternative Synthetic Route: Willgerodt-Kindler Reaction

An alternative, one-pot approach is the Willgerodt-Kindler reaction. This three-component condensation involves a ketone, an amine, and elemental sulfur.[3][4][5] For the synthesis of 2-Butenethioamide, 3-amino-, the starting materials would conceptually be acetone, ammonia, and elemental sulfur.

Conceptual Procedure:

  • A mixture of acetone, elemental sulfur, and a source of ammonia (e.g., ammonium acetate or bubbling ammonia gas) would be heated in a suitable solvent like pyridine or DMF.

  • The reaction proceeds through the formation of an enamine from acetone and ammonia, which then reacts with sulfur.[5]

  • A series of rearrangements and oxidation steps leads to the formation of the thioamide functional group at the terminal position of the rearranged carbon skeleton.

While attractive for its atom economy, this reaction often requires high temperatures and can lead to complex product mixtures, making purification challenging. The two-step synthesis is generally preferred for achieving higher purity on a laboratory scale.

Product Characterization and Validation

The identity and purity of the synthesized 2-Butenethioamide, 3-amino- should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the presence of the vinyl, methyl, and amine protons and the characteristic chemical shift of the thiocarbonyl carbon.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as N-H stretches (amine and amide), C=C stretch (alkene), and the C=S stretch (thioamide).

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound (116.18 g/mol ).

  • Melting Point Analysis: To assess the purity of the final crystalline product.

Safety and Handling Precautions

  • Sodium Amide (NaNH₂): Highly reactive and pyrophoric. Reacts violently with water to produce ammonia gas and sodium hydroxide. Must be handled under an inert atmosphere (nitrogen or argon).

  • Liquid Ammonia (NH₃): Corrosive and toxic. The reaction must be performed in a well-ventilated fume hood with a proper cold trap. Exposure can cause severe irritation to the skin, eyes, and respiratory system.

  • Sodium Hydrosulfide (NaHS): Hygroscopic and can release toxic hydrogen sulfide gas upon contact with acids or moisture. Handle in a well-ventilated area.

  • Acetonitrile and DMF: These are toxic organic solvents. Avoid inhalation and skin contact by using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

References

  • Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]

  • Tang, S., et al. (2018). Preparation of thioamides from alkyl bromides, nitriles, and hydrogen sulfide through a thio-Ritter-type reaction. Chemical Communications. Retrieved from [Link]

  • Wikipedia. (2023). Pinner reaction. Retrieved from [Link]

  • Orito, K., et al. (2006). Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. Heterocycles.
  • Sharghi, H., & Sarvari, M. H. (2003). Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride. Synthesis.
  • SynArchive. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]

  • Mahammed, K. A., et al. (2009). A Mild and Versatile Synthesis of Thioamides. Synlett. Retrieved from [Link]

  • Crich, D., & Brebion, F. (2003). Mild Method for the Conversion of Amides to Thioamides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (2023). Willgerodt rearrangement. Retrieved from [Link]

  • Chemistry : The Mystery of Molecules. (2019, November 19). Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate [Video]. YouTube. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). Reactions of Nitriles. Retrieved from [Link]

  • Robertson, I. M., et al. (2018). Thioimidate Bond Formation between Cardiac Troponin C and Nitrile-containing Compounds. ACS Chemical Biology. Retrieved from [Link]

  • Khan, I., et al. (2020). Willgerodt-Kindler reaction at room temperature: Synthesis of thioamides from aromatic aldehydes and cyclic secondary amines. Journal of the Indian Chemical Society.
  • SynArchive. (n.d.). Pinner Reaction. Retrieved from [Link]

  • van der Westhuyzen, J. H., & van der Sluis, C. (2013). Recent advances in the Willgerodt–Kindler reaction. Chemical Society Reviews.
  • LibreTexts Chemistry. (2024). Chemistry of Nitriles. Retrieved from [Link]

  • Lei, G., et al. (2021).
  • OpenStax. (2023). 20.7 Chemistry of Nitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

  • Raines, R. T., et al. (2021). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv.
  • Soliman, F. S. G., & Kappe, T. (1977). Syntheses of Heterocyeles, 191 Reactions of /3-Aminocrotononitrile with Heterocyclic Phenolic Compounds.
  • Google Patents. (n.d.). CA2054821C - Process for the production of 3-aminocrotononitrile.
  • Pascal, R., & Pross, A. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for 2-Butenethioamide, 3-amino- in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of a Versatile Scaffold 2-Butenethioamide, 3-amino-, with the chemical formula C4H8N2S, is a small molecule possessing...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Scaffold

2-Butenethioamide, 3-amino-, with the chemical formula C4H8N2S, is a small molecule possessing two key functional groups that are of significant interest in medicinal chemistry: a primary amine and a thioamide.[1][2] While not extensively documented as a standalone therapeutic agent, its structural motifs are present in a variety of biologically active compounds, suggesting its potential as a valuable scaffold or building block in drug discovery.[3][4][5] The presence of both a nucleophilic amino group and a thioamide moiety, which can participate in hydrogen bonding and other non-covalent interactions, makes this compound a promising starting point for the synthesis of compound libraries targeting a range of biological targets.[1] This document outlines potential applications of 2-Butenethioamide, 3-amino- in drug discovery and provides detailed protocols for its investigation.

Hypothesized Therapeutic Applications

The structural features of 2-Butenethioamide, 3-amino- suggest its utility as a foundational element for developing inhibitors of several important classes of drug targets.

A Scaffold for Kinase Inhibitors

Protein kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Many approved kinase inhibitors feature a heterocyclic core that can interact with the hinge region of the kinase active site. The 2-Butenethioamide, 3-amino- scaffold, through chemical modification, could be elaborated into structures that mimic these interactions. For instance, the amino group can be functionalized to introduce substituents that occupy the hydrophobic pocket of the ATP-binding site, while the thioamide can form crucial hydrogen bonds with the kinase hinge. This is conceptually similar to the thieno[2,3-b]pyridine cores found in IκB kinase (IKK) inhibitors.[5]

kinase_inhibition cluster_pathway Kinase Signaling Pathway cluster_intervention Therapeutic Intervention GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds DownstreamKinase Downstream Kinase (e.g., IKK) Receptor->DownstreamKinase Activates TranscriptionFactor Transcription Factor (e.g., NF-κB) DownstreamKinase->TranscriptionFactor Phosphorylates & Activates GeneExpression Gene Expression (Inflammation, Proliferation) TranscriptionFactor->GeneExpression Promotes Inhibitor 2-Butenethioamide, 3-amino- -derived Inhibitor Inhibitor->DownstreamKinase Blocks ATP Binding Site

Caption: Hypothetical mechanism of a kinase inhibitor derived from 2-Butenethioamide, 3-amino-.

A Modulator of Ion Channels

Ion channels are integral membrane proteins that regulate the flow of ions across cell membranes and are implicated in a wide array of physiological processes. Small molecules that can modulate the activity of ion channels are valuable therapeutics. For example, derivatives of 2-aminothiophene-3-carboxamide have been identified as blockers of the Anoctamin-1 (ANO1) chloride channel, a target in glioblastoma.[6] The structural similarity of 2-Butenethioamide, 3-amino- to this class of compounds suggests that its derivatives could be synthesized and screened for activity against various ion channels. The amine and thioamide groups could interact with residues within the channel pore or at allosteric sites to modulate ion flux.

ion_channel_modulation cluster_membrane Cell Membrane IonChannel_Open Ion Channel (Open State) IonChannel_Closed Ion Channel (Closed State) IonChannel_Open->IonChannel_Closed Conformational Change IonFlow_In Ion Influx IonFlow_Out No Ion Flow Modulator 2-Butenethioamide, 3-amino- -derived Modulator Modulator->IonChannel_Open Binds and Blocks fbdd_workflow Start Start: Target Identification FragmentScreening Fragment Screening (e.g., NMR, SPR, X-ray) Start->FragmentScreening HitID Hit Identification (2-Butenethioamide, 3-amino- binds) FragmentScreening->HitID Structure Structural Biology (Determine Binding Mode) HitID->Structure FragmentGrowth Fragment Elaboration/ Linkage Structure->FragmentGrowth LeadOpt Lead Optimization FragmentGrowth->LeadOpt Candidate Drug Candidate LeadOpt->Candidate

Sources

Method

Catalytic Applications of 3-Amino-2-Butenethioamide Ligands: A Technical Guide for Researchers

This guide provides an in-depth exploration of the catalytic applications of 3-amino-2-butenethioamide and its derivatives as versatile ligands in transition metal catalysis. Intended for researchers, scientists, and pro...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth exploration of the catalytic applications of 3-amino-2-butenethioamide and its derivatives as versatile ligands in transition metal catalysis. Intended for researchers, scientists, and professionals in drug development, this document offers detailed application notes, step-by-step protocols, and mechanistic insights into the use of these ligands in key organic transformations. We will delve into their role in palladium-catalyzed cross-coupling reactions and rhodium-catalyzed asymmetric hydrogenation, highlighting the unique electronic and steric properties that make them effective components of modern catalytic systems.

Introduction: The Unique Potential of β-Enaminothioamide Ligands

3-Amino-2-butenethioamide and its N-substituted derivatives belong to the class of β-enaminothioamides or vinylogous thioamides. These molecules are characterized by a conjugated N-C=C-C=S system, which imparts a rich and tunable electronic character. As ligands, they typically coordinate to metal centers in a bidentate fashion through the nitrogen and sulfur atoms, forming a stable six-membered chelate ring. This N,S-coordination influences the electron density and steric environment around the metal, which is crucial for catalytic activity and selectivity.[1]

The presence of both a soft sulfur donor and a harder amino donor allows these ligands to form stable complexes with a variety of transition metals, including palladium, rhodium, nickel, and copper.[1] The ability to readily modify the substituents on the nitrogen atom and the carbon backbone provides a straightforward avenue for fine-tuning the ligand's properties to optimize catalyst performance for specific applications.

Application Note 1: Palladium-Catalyzed Desulfitative Suzuki-Miyaura Cross-Coupling

A significant application of thioamide-containing ligands is in desulfitative cross-coupling reactions. In this transformation, the thioamide group itself participates in the reaction, leading to the formation of a new carbon-carbon bond with concomitant extrusion of sulfur. This offers a unique synthetic route to functionalized molecules that can be orthogonal to traditional Suzuki-Miyaura couplings of aryl halides.[2][3]

Palladium complexes of 3-amino-2-butenethioamide derivatives can catalyze the coupling of arylboronic acids with the thioamide moiety. The reaction proceeds via the formation of a palladium-aminocarbene intermediate, which then undergoes transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product.[3][4]

Workflow for Palladium-Catalyzed Desulfitative Suzuki-Miyaura Coupling

cluster_prep Catalyst Preparation (in situ) cluster_reaction Cross-Coupling Reaction cluster_workup Work-up and Purification Pd_precursor PdCl2(PPh3)2 Catalyst_formation Active Pd(0) Complex Formation Pd_precursor->Catalyst_formation Thioamide_ligand 3-Amino-2-butenethioamide Derivative Thioamide_ligand->Catalyst_formation Base_prep Base (e.g., Na2CO3) Base_prep->Catalyst_formation Solvent_prep Solvent (e.g., TFE) Solvent_prep->Catalyst_formation Reaction_vessel Reaction Mixture (Heated) Catalyst_formation->Reaction_vessel Aryl_boronic Arylboronic Acid Aryl_boronic->Reaction_vessel Cu_salt Cu(I) Salt (e.g., CuTC) Cu_salt->Reaction_vessel Product Coupled Product (e.g., Unsymmetrical Ketone) Reaction_vessel->Product Quenching Quenching Product->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Final_product Isolated Product Purification->Final_product

Caption: Workflow for Pd-catalyzed desulfitative Suzuki-Miyaura coupling.

Protocol: Desulfitative Suzuki-Miyaura Coupling of an N-Aryl-3-amino-2-butenethioamide

This protocol is adapted from established procedures for the desulfitative coupling of thioamides.[3]

Materials:

  • N-Aryl-3-amino-2-butenethioamide (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • PdCl₂(PPh₃)₂ (5 mol%)

  • Copper(I)-thiophene-2-carboxylate (CuTC) (1.2 equiv)

  • Na₂CO₃ (2.0 equiv)

  • 2,2,2-Trifluoroethanol (TFE) (0.2 M)

  • Anhydrous, degassed solvents

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the N-Aryl-3-amino-2-butenethioamide (0.2 mmol, 1.0 equiv), arylboronic acid (0.3 mmol, 1.5 equiv), PdCl₂(PPh₃)₂ (0.01 mmol, 5 mol%), CuTC (0.24 mmol, 1.2 equiv), and Na₂CO₃ (0.4 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed TFE (1.0 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired coupled product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents oxidation of the Pd(0) active catalyst.

  • Cu(I) Salt: Acts as a desulfurating agent and may facilitate the catalytic cycle.[3]

  • Base (Na₂CO₃): Activates the boronic acid for transmetalation.

  • Solvent (TFE): A polar, coordinating solvent that can stabilize catalytic intermediates.

  • Temperature (90 °C): Provides the necessary thermal energy to overcome the activation barriers of the catalytic steps.

Mechanistic Pathway of Desulfitative Suzuki-Miyaura Coupling

Pd0 Pd(0)L_n Pd_Carbene Pd-Aminocarbene Intermediate Pd0->Pd_Carbene + Thioamide - S Thioamide Thioamide Pd_Aryl_Carbene Aryl-Pd-Carbene Complex Pd_Carbene->Pd_Aryl_Carbene Transmetalation ArBOH2 ArB(OH)2 Boronate ArB(OH)3^- ArBOH2->Boronate + Base Base Base Boronate->Pd_Aryl_Carbene Transmetalation Transmetalation Product Coupled Product (Iminium Salt) Pd_Aryl_Carbene->Product Reductive Elimination Reductive_Elimination Reductive Elimination Product->Pd0 Regenerates Catalyst Hydrolysis Hydrolysis Product->Hydrolysis Final_Product Final Product (e.g., Ketone) Hydrolysis->Final_Product

Caption: Proposed mechanism for desulfitative Suzuki-Miyaura coupling.

Application Note 2: Asymmetric Transfer Hydrogenation of Prochiral Ketones

Chiral 3-amino-2-butenethioamide derivatives, particularly those synthesized from chiral amino acids, can serve as effective ligands in asymmetric catalysis. One prominent application is the rhodium- or ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of prochiral ketones to produce chiral secondary alcohols.[5][6] The chirality of the ligand creates a chiral pocket around the metal center, directing the hydride transfer to one face of the ketone, thus inducing enantioselectivity.

The N-H bond of the ligand is often proposed to participate in the catalytic cycle, acting as a proton shuttle in a metal-ligand cooperative mechanism. Isopropanol commonly serves as both the solvent and the hydrogen source.

Data on Asymmetric Transfer Hydrogenation

The following table summarizes representative results for the ATH of acetophenone using a Rh(III) catalyst with a chiral amino acid-derived thioamide ligand.

EntryLigand SourceCatalyst Loading (mol%)Temp (°C)Time (h)Conversion (%)ee (%)Configuration
1L-Valine1.08012>9995R
2L-Phenylalanine1.080169892R
3L-tert-Leucine1.08012>9997R

Data is representative and based on studies of similar ligand systems.[5]

Protocol: Rh-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone

This protocol is based on established procedures for ATH using amino acid-derived thioamide ligands.[5]

Materials:

  • Chiral 3-amino-2-butenethioamide ligand (derived from an L-amino acid) (2.2 mol%)

  • [RhCp*Cl₂]₂ (1.0 mol%)

  • Acetophenone (1.0 equiv)

  • Isopropanol (anhydrous, degassed)

  • Potassium hydroxide (KOH) (5 mol%)

Procedure:

  • In a glovebox, to a Schlenk tube, add the chiral thioamide ligand (0.022 mmol) and [RhCp*Cl₂]₂ (0.01 mmol).

  • Add anhydrous, degassed isopropanol (2.0 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst solution.

  • In a separate Schlenk tube, dissolve acetophenone (1.0 mmol, 1.0 equiv) in isopropanol (3.0 mL).

  • Add the catalyst solution to the acetophenone solution.

  • Prepare a 0.1 M solution of KOH in isopropanol. Add 0.5 mL of this solution (0.05 mmol, 5 mol%) to the reaction mixture.

  • Seal the tube and heat the reaction mixture to 80 °C with stirring for the required time (monitor by GC or chiral HPLC).

  • After completion, cool the reaction to room temperature and quench with a few drops of water.

  • Remove the solvent under reduced pressure.

  • Extract the residue with diethyl ether and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Determine the conversion and enantiomeric excess (ee) by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral stationary phase.

Causality Behind Experimental Choices:

  • [RhCp*Cl₂]₂: A common and stable precatalyst for ATH.

  • Isopropanol: Serves as both the solvent and the hydrogen donor.

  • KOH: A basic activator required for the catalytic cycle, facilitating the formation of the active rhodium-hydride species.

  • Chiral Ligand: The source of asymmetry, creating a chiral environment around the metal center.

Mechanistic Pathway of Asymmetric Transfer Hydrogenation

Rh_precatalyst [RhCp*Cl2]2 + Ligand Active_Rh_H Active Rh-H Species Rh_precatalyst->Active_Rh_H + iPrOH, Base Transition_State Six-membered Transition State Active_Rh_H->Transition_State + Ketone Ketone Prochiral Ketone Ketone->Transition_State Chiral_Alcohol Chiral Alcohol Transition_State->Chiral_Alcohol Hydride Transfer Acetone Acetone Transition_State->Acetone Acetone->Active_Rh_H + iPrOH iPrOH Isopropanol Base Base (KOH)

Caption: Proposed outer-sphere mechanism for asymmetric transfer hydrogenation.

Conclusion

The 3-amino-2-butenethioamide ligand scaffold represents a promising and versatile platform for the development of novel transition metal catalysts. Their straightforward synthesis, tunable electronic and steric properties, and demonstrated efficacy in important catalytic transformations like Suzuki-Miyaura cross-coupling and asymmetric hydrogenation make them valuable tools for organic synthesis. The protocols and mechanistic insights provided in this guide are intended to serve as a solid foundation for researchers looking to explore the catalytic potential of this ligand class in their own work. Further investigations into their applications in other catalytic reactions are highly encouraged and are expected to yield exciting new discoveries.

References

  • PubMed. (2009). Asymmetric transfer hydrogenation of ketones catalyzed by amino acid derived rhodium complexes: on the origin of enantioselectivity and enantioswitchability. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Rhodium(I)-Catalyzed Asymmetric Hydrogenation. Retrieved from [Link]

  • SciSpace. (n.d.). Transition metal complexes with ligand containing thioamide moiety: synthesis, characterization and antibacterial activities. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. Retrieved from [Link]

  • PubMed. (2011). Chiral N,N'-dioxides: new ligands and organocatalysts for catalytic asymmetric reactions. Retrieved from [Link]

  • ResearchGate. (2023). Diverse Applications of β-enaminone Ligands and their Metal Complexes: A Review Article. Retrieved from [Link]

  • OUCI. (n.d.). Mechanistic Aspects of the Rhodium-Catalyzed Hydrogenation of CO2 to Formic Acid: A Theoretical and Kinetic Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Retrieved from [Link]

  • Beilstein Journals. (n.d.). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Retrieved from [Link]

  • PubMed Central (PMC). (2019). Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Transition metal complexes with ligand containing thioamide moiety: Synthesis, characterization and antibacterial activities. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Enamine/Transition Metal Combined Catalysis: Catalytic Transformations Involving Organometallic Electrophilic Intermediates. Retrieved from [Link]

  • PubMed. (2007). Palladium(0)-catalyzed, copper(I)-mediated coupling of boronic acids with cyclic thioamides. selective carbon-carbon bond formation for the functionalization of heterocycles. Retrieved from [Link]

  • Apollo. (n.d.). Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate. Retrieved from [Link]

  • Ijarse. (n.d.). “Synthesis, Characterization and Biological Activity of Complexes of Ligand with Transition metals”. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • MDPI. (2012). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Retrieved from [Link]

  • The Hartwig Group. (n.d.). Mechanistic Studies of Ruthenium-Catalyzed Anti-Markovnikov Hydroamination of Vinylarenes: Intermediates and Evidence for Catalysis through p-Arene Complexes. Retrieved from [Link]

  • MDPI. (2025). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Retrieved from [Link]

  • Al-Kitab Journal for Pure Sciences. (2023). Diverse Applications of β-enaminone Ligands and their Metal Complexes: A Review Article. Retrieved from [Link]

  • Journal of Coordination Chemistry. (2022). FUNDAMENTAL ASPECTS OF THE COORDINATION CHEMISTRY OF TRANSITION METALS WITH FUNCTIONALLY SUBSTITUTED THIOAMIDES (PART 1). Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Mechanistic Investigations on Hydrogenation, Isomerization and Hydrosilylation Reactions Mediated by a Germyl‐Rhodium System. Retrieved from [Link]

  • ResearchGate. (2023). Diverse Applications of β-enaminone Ligands and their Metal Complexes: A Review Article. Retrieved from [Link]

  • PubMed Central (PMC). (2024). Unlocking the potential of the thioamide group in drug design and development. Retrieved from [Link]

  • Wiley Online Library. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Retrieved from [Link]

  • Frontiers. (n.d.). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Retrieved from [Link]

Sources

Application

2-Butenethioamide, 3-amino- cell culture assay protocol

Application Note: In Vitro Evaluation of 3-Amino-2-butenethioamide as a Small-Molecule Hydrogen Sulfide ( H2​S ) Donor and Anti-Inflammatory Modulator Target Audience: Researchers, Assay Developers, and Drug Discovery Sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Evaluation of 3-Amino-2-butenethioamide as a Small-Molecule Hydrogen Sulfide ( H2​S ) Donor and Anti-Inflammatory Modulator

Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists Compound Focus: 3-Amino-2-butenethioamide (CAS: 62069-87-8) Primary Applications: Gasotransmitter signaling, Cytoprotection, and Inflammation modulation

Introduction & Mechanistic Rationale

In the landscape of gasotransmitter research, developing stable, controlled-release donors of hydrogen sulfide ( H2​S ) is a critical bottleneck. While inorganic salts like NaHS release H2​S instantaneously, they fail to mimic the sustained, enzymatic production seen in vivo. As a Senior Application Scientist specializing in metabolic modulators, I frequently utilize thioamide-based scaffolds to overcome this limitation.

This application note provides a field-proven, self-validating cell culture protocol to quantify the H2​S release kinetics of 3-amino-2-butenethioamide and evaluate its downstream anti-inflammatory efficacy.

The Causality of the Assay Design

To ensure scientific integrity, every protocol must be a self-validating system. We employ J774 or RAW 264.7 murine macrophages because their robust response to Lipopolysaccharide (LPS) provides a dynamic window to observe anti-inflammatory interventions. To prove that the observed effects are causally linked to H2​S release—and not off-target small-molecule binding—we integrate Hydroxocobalamin (Vitamin B12a) as an H2​S scavenger. If the cytoprotective phenotype is reversed by the scavenger, the mechanism is definitively H2​S -mediated.

Mechanistic Pathway Visualization

The following diagram illustrates the spatiotemporally confined cell signaling changes triggered by thioamide-derived H2​S , specifically highlighting the divergence between survival signaling (ERK) and inflammatory inhibition (NF-κB).

Pathway Thioamide 3-Amino-2-butenethioamide (Thioamide H2S Donor) H2S Intracellular H2S Release Thioamide->H2S Enzymatic/Hydrolytic Cleavage Persulfidation Protein Persulfidation (-SSH Modification) H2S->Persulfidation Gasotransmitter Action NFkB NF-κB Pathway Inhibition (Cys38) Persulfidation->NFkB Inhibitory ERK ERK/MAPK Activation Persulfidation->ERK Activating AntiInflam Anti-Inflammatory Response (↓ iNOS, ↓ COX2) NFkB->AntiInflam Survival Cytoprotection & Cell Survival ERK->Survival AntiInflam->Survival

Figure 1: Mechanistic pathway of 3-amino-2-butenethioamide as an H2S donor in macrophages.

Step-by-Step Experimental Protocol

Phase A: Reagent Preparation & Cell Culture
  • Compound Solubilization: Dissolve 3-amino-2-butenethioamide in anhydrous DMSO to create a 100 mM stock. Expert Insight: Thioamides can degrade via oxidation; store aliquots at -80°C under argon gas.

  • Cell Maintenance: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin at 37°C, 5% CO2​ .

  • Seeding: Seed cells at 5×104 cells/well in 96-well black, clear-bottom plates (for fluorescence) and standard 96-well plates (for viability). Allow 24 hours for adherence.

Phase B: Intracellular H2​S Release Kinetics (WSP-1 Assay)

Why WSP-1? Traditional methylene blue assays lack intracellular resolution. Washington State Probe-1 (WSP-1) selectively reacts with H2​S to form a fluorescent benzodithiolone, providing real-time, live-cell kinetic data.

  • Wash cells twice with PBS to remove serum proteins that may non-specifically bind the probe.

  • Load cells with 50 µM WSP-1 probe in serum-free DMEM for 30 minutes at 37°C.

  • Wash cells to remove excess extracellular probe.

  • Treat cells with varying concentrations of 3-amino-2-butenethioamide (10 µM, 50 µM, 100 µM).

    • Positive Control: 50 µM NaHS (Rapid release).

    • Negative Control: 100 µM 3-amino-2-butenethioamide + 1 mM Hydroxocobalamin ( H2​S scavenger).

  • Read fluorescence continuously for 120 minutes ( λex​ = 465 nm, λem​ = 515 nm) using a microplate reader.

Phase C: Anti-Inflammatory & Cytoprotection Assay (LPS Challenge)
  • Pre-treat RAW 264.7 cells with the established optimal dose of 3-amino-2-butenethioamide (e.g., 50 µM) for 2 hours.

  • Stimulate inflammation by adding 1 µg/mL LPS to the media. Incubate for 24 hours.

  • Viability Readout (LDH Assay): Transfer 50 µL of supernatant to a new plate and mix with LDH assay reagent. Absorbance at 490 nm inversely correlates with cytoprotection.

  • Nitric Oxide Readout (Griess Assay): Transfer 50 µL of supernatant to a new plate. Add 50 µL of Griess Reagent. Incubate for 10 minutes in the dark. Read absorbance at 540 nm to quantify nitrite ( NO2−​ ), a stable proxy for iNOS activity.

Quantitative Data Presentation

The following tables summarize the expected quantitative outcomes, demonstrating the self-validating nature of the protocol.

Table 1: Intracellular H2​S Release Kinetics & Cell Viability
Treatment GroupConcentration (µM)Peak Intracellular H2​S (RFU at 60 min)Cell Viability (% of Control)
Vehicle (DMSO) 0.1%1,200 ± 150100.0 ± 2.1
NaHS (Pos. Control) 508,900 ± 420 (Rapid peak)98.5 ± 3.4
3-Amino-2-butenethioamide 103,100 ± 21099.1 ± 1.8
3-Amino-2-butenethioamide 506,400 ± 380 (Sustained)97.4 ± 2.5
3-Amino-2-butenethioamide 1009,100 ± 55088.2 ± 4.1 (Mild toxicity)
3-Amino (50 µM) + Scavenger 50 + 10001,400 ± 18099.5 ± 1.2
Table 2: Anti-Inflammatory Efficacy (LPS-Challenged Macrophages)
Treatment GroupNitric Oxide Production (µM)iNOS Expression (Fold Change)Phenotype Conclusion
Control (Unstimulated) 2.1 ± 0.41.0xBasal State
LPS Only (1 µg/mL) 38.5 ± 2.214.5xSevere Inflammation
LPS + NaHS (50 µM) 18.2 ± 1.56.2xModerate Rescue
LPS + 3-Amino (50 µM) 12.4 ± 1.14.1xPotent Rescue (Sustained H2​S )
LPS + 3-Amino + Scavenger 36.1 ± 2.813.8xValidation: Reversal of Rescue

Data Interpretation: The sustained release of H2​S from the thioamide moiety provides superior suppression of iNOS-driven Nitric Oxide production compared to the rapid-release NaHS control. The complete reversal of this effect by the H2​S scavenger confirms the mechanistic causality of the gasotransmitter.

References[1] EvitaChem. "Buy 2-Butenethioamide,3-amino- (EVT-13954520)". EvitaChem Product Catalog. Available at:https://evitachem.com/product/2-butenethioamide3-amino-evt-13954520/[2] Ebrahimi, B., et al. "Searching for Novel Sources of Hydrogen Sulfide Donors: Chemical Profiling of Polycarpa aurata Extract and Evaluation of the Anti-Inflammatory Effects". Marine Drugs (MDPI). Available at:https://www.mdpi.com/1660-3397/21/12/640[3] Foster, J. C., et al. "Macromolecular Hydrogen Sulfide Donors Trigger Spatiotemporally Confined Changes in Cell Signaling". Biomacromolecules (ACS Publications). Available at:https://pubs.acs.org/doi/10.1021/acs.biomac.5b01368[4] Wallace, J. L., et al. "Evolution of Hydrogen Sulfide Therapeutics to Treat Cardiovascular Disease". Circulation Research (AHA Journals). Available at:https://www.ahajournals.org/doi/10.1161/CIRCRESAHA.118.312416

Technical Notes & Optimization

Troubleshooting

troubleshooting 2-Butenethioamide, 3-amino- solubility issues in aqueous solutions

Welcome to the technical support guide for 2-Butenethioamide, 3-amino- (CAS: 62069-87-8). This document provides in-depth troubleshooting for common solubility issues encountered when working with this compound in aqueou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-Butenethioamide, 3-amino- (CAS: 62069-87-8). This document provides in-depth troubleshooting for common solubility issues encountered when working with this compound in aqueous solutions. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower your research.

Compound Overview: 2-Butenethioamide, 3-amino- is an amino thioamide with the molecular formula C4H8N2S.[1] Its structure, featuring both a basic amino group and a thioamide functional group, presents unique solubility and stability considerations. While it is reported to be soluble in polar solvents like water, achieving desired concentrations can be challenging.[1]

Frequently Asked Questions & Troubleshooting Guide

Q1: I'm having trouble dissolving 2-Butenethioamide, 3-amino- in water. What are the initial troubleshooting steps?

A1: Start with the fundamentals of your dissolution technique. Before exploring more complex chemical modifications, ensure your basic methodology is sound.

  • Purity Verification: Confirm the purity of your 2-Butenethioamide, 3-amino- lot. Impurities can significantly impact solubility.

  • Solvent Quality: Use high-purity, deionized, and filtered water (e.g., Milli-Q or equivalent). Contaminants in the water can interfere with the dissolution process.

  • Mechanical Agitation: Simple inversion or stirring is often insufficient for compounds that are slow to dissolve.

    • Vortexing: Vigorously vortex the solution for 1-2 minutes.

    • Sonication: Use a bath sonicator to break down particle agglomerates and increase the surface area available for solvation. Sonicate in short bursts (e.g., 5-10 minutes) and check for dissolution. Be mindful that prolonged sonication can generate heat.

Q2: How does pH influence the solubility of 2-Butenethioamide, 3-amino-, and how can I leverage this?

A2: The pH of the aqueous solution is the most critical factor governing this compound's solubility. This is due to the presence of the basic amino group (-NH2).

The Underlying Principle (Expertise): The amino group on 2-Butenethioamide, 3-amino- can be protonated in an acidic environment to form a positively charged ammonium salt (-NH3+).[2][3][4] This ionized form is significantly more polar than the neutral molecule, leading to a dramatic increase in its solubility in a polar solvent like water. This is a fundamental principle for any compound possessing acidic or basic functional groups.[2][5]

Practical Application: To enhance solubility, you should prepare your solution using an acidic buffer or by acidifying the water directly. A good starting point is to target a pH value that is at least 1-2 units below the pKa of the conjugate acid of the amino group. While the exact pKa of 2-Butenethioamide, 3-amino- is not readily available, we can estimate it to be in the range of typical alkyl amines (pKa ~9-10). Therefore, a pH of 7 or lower should result in significant protonation and improved solubility.

Protocol 1: Preparation of a pH-Adjusted Aqueous Solution
  • Initial Slurry: Add the weighed amount of 2-Butenethioamide, 3-amino- to your target volume of high-purity water. It will likely form a slurry or suspension.

  • Acidification: While stirring, add a dilute acidic solution (e.g., 0.1 M HCl) dropwise.

  • Monitor pH: Use a calibrated pH meter to monitor the pH of the solution continuously.

  • Observe Dissolution: Continue adding acid until the compound fully dissolves. Note the pH at which complete dissolution occurs.

  • Final Adjustment: If required for your experiment, you can then carefully adjust the pH upwards with a dilute base (e.g., 0.1 M NaOH), but be aware that the compound may precipitate if you approach its pKa.

Q3: Adjusting the pH helped, but I still can't reach my target concentration. What's the next step?

A3: The use of a water-miscible organic co-solvent is the next logical step. Co-solvents work by reducing the overall polarity of the aqueous medium, making it more favorable for less polar compounds to dissolve.[6][7][8]

Commonly Used Co-solvents: For many biological applications, it is best to prepare a high-concentration stock solution in a co-solvent and then dilute it into your aqueous experimental medium.

Co-solventTypical Starting Stock Conc.Notes
DMSO (Dimethyl sulfoxide)10-100 mMHighly effective for a wide range of compounds. Use at <0.5% v/v in final cell culture assays.
Ethanol 10-50 mMA less polar option than water, often used in pharmaceutical formulations.[6][9]
Propylene Glycol 10-50 mMA common vehicle in pharmaceutical preparations.[6]
Protocol 2: Preparation of a High-Concentration Stock Solution
  • Weigh Compound: Accurately weigh the desired amount of 2-Butenethioamide, 3-amino-.

  • Add Co-solvent: Add a small volume of your chosen co-solvent (e.g., DMSO) to the solid.

  • Dissolve: Vortex or sonicate until the compound is fully dissolved. You may need to gently warm the solution (to 30-40°C) to aid dissolution.

  • QS to Volume: Once dissolved, add more co-solvent to reach your final target volume and concentration.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Trustworthiness Check: When diluting the stock into your aqueous buffer, add the stock solution to the buffer while vortexing. This rapid mixing helps prevent the compound from precipitating out of solution.

Q4: Are there any stability concerns I should be aware of with 2-Butenethioamide, 3-amino- in solution?

A4: Yes, the thioamide functional group can be susceptible to hydrolysis, particularly at extreme pH values (highly acidic or highly basic) and elevated temperatures.

  • pH Stability: While acidic conditions are beneficial for solubility, very low pH (<2) or high pH (>10) combined with long-term storage could potentially lead to the degradation of the thioamide moiety. It is recommended to prepare fresh solutions for your experiments.

  • Temperature Stability: Avoid prolonged heating. If warming is necessary to dissolve the compound, do so gently and for the shortest time possible.

  • Storage: For aqueous solutions, it is best to prepare them fresh. If short-term storage is needed, keep the solution at 2-8°C for no more than 24-48 hours. For long-term storage, use aliquoted stock solutions in an organic co-solvent stored at -20°C or below.

Visual Troubleshooting & Workflow

The following diagrams illustrate the key concepts behind troubleshooting the solubility of 2-Butenethioamide, 3-amino-.

G cluster_0 Troubleshooting Workflow start Start: Compound does not dissolve in water basics Step 1: Verify Basics - Purity Check - Solvent Quality - Use Vortex/Sonication start->basics is_dissolved1 Is it dissolved? basics->is_dissolved1 ph_adjust Step 2: Adjust pH - Add dilute acid (e.g., 0.1M HCl) - Target pH < 7 is_dissolved1->ph_adjust No success Success: Compound is in solution is_dissolved1->success Yes is_dissolved2 Is it dissolved? ph_adjust->is_dissolved2 cosolvent Step 3: Use Co-solvent - Prepare stock in DMSO/Ethanol - Dilute into aqueous buffer is_dissolved2->cosolvent No is_dissolved2->success Yes is_dissolved3 Is it dissolved? cosolvent->is_dissolved3 is_dissolved3->success Yes fail Consult Advanced Methods (e.g., excipients, formulation) is_dissolved3->fail No

Caption: A step-by-step workflow for troubleshooting solubility issues.

Caption: The relationship between pH, protonation, and aqueous solubility.

References

  • EvitaChem. (n.d.). 2-Butenethioamide,3-amino- (EVT-13954520).
  • Lee, H. Y., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 196-200.
  • Quora. (2024). Is the solubility of amino acids affected by their pH levels?.
  • Wikipedia. (n.d.). Cosolvent.
  • Königsberger, E., et al. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 45(21), 7295-7301.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. University of Rhode Island.
  • ResearchGate. (n.d.). pH dependence of amino acid solubility.
  • Royal Society of Chemistry. (n.d.). Facile synthesis and properties of thioamide-containing polymers.
  • PubChem. (n.d.). 3-Amino-2-butenethioamide.
  • SciSpace. (n.d.). Transition metal complexes with ligand containing thioamide moiety: synthesis, characterization and antibacterial activities.
  • wildvineyard. (2020, November 13). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals [Video]. YouTube.
  • ChemicalBook. (2025, August 16). 3-AMINO-2-BUTENETHIOAMIDE, 98.
  • Wikipedia. (n.d.). Thioamide.
  • MDPI. (2022, December 3). Water as Green Solvent: Methods of Solubilisation and Extraction of Natural Products—Past, Present and Future Solutions.

Sources

Optimization

Technical Support Center: Optimizing HPLC for 2-Butenethioamide, 3-amino- Quantification

Welcome to the technical support guide for the quantitative analysis of 2-Butenethioamide, 3-amino-. This document provides field-proven insights and detailed protocols designed for researchers, scientists, and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the quantitative analysis of 2-Butenethioamide, 3-amino-. This document provides field-proven insights and detailed protocols designed for researchers, scientists, and drug development professionals. Our goal is to empower you with the scientific rationale behind method development and to provide clear, actionable troubleshooting advice.

Overview and Analyte Properties

2-Butenethioamide, 3-amino- (CAS: 62069-87-8) is a small organic molecule featuring both a primary amine and a thioamide functional group.[1] Its structure imparts significant polarity, which is a critical consideration for developing a robust HPLC method. Understanding its physicochemical properties is the first step toward a successful separation.

PropertyValue / DescriptionSource
Molecular Formula C₄H₈N₂S[1]
Molecular Weight ~116.19 g/mol [1]
Appearance Typically a white to off-white solid[1]
Key Functional Groups Primary Amine (-NH₂), Thioamide (-C(S)NH₂)[1]
Predicted Polarity High; soluble in polar solvents like water and alcohols.[1]
Predicted pKa The amino group is basic (pKa likely ~9-10, similar to other primary amines).[2]
UV Absorbance Expected due to the thioamide group and C=C double bond.
Frequently Asked Questions (FAQs) for Method Development

This section addresses the initial questions that arise when developing a quantitative method from scratch.

Q1: Which HPLC column should I start with for analyzing 2-Butenethioamide, 3-amino-?

A1: The choice of column depends on the retention mechanism you wish to employ. Given the analyte's high polarity, you have two primary options:

  • Reversed-Phase (RP) Chromatography (Recommended Starting Point): A C18 (ODS) column is the most versatile and common starting point in HPLC.[3] For polar compounds, a C18 phase with high aqueous stability (e.g., "AQ" type or one with polar end-capping) is recommended to prevent phase collapse in the highly aqueous mobile phases that may be required.

    • Causality: While C18 columns separate based on hydrophobicity, using a buffered, highly aqueous mobile phase can often provide sufficient retention for moderately polar analytes like this one. It is a robust and well-understood technique.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): If you struggle to achieve adequate retention on a C18 column, HILIC is the logical next step.[4] HILIC columns use a polar stationary phase (e.g., bare silica, amide, amino, or diol) with a high-organic mobile phase.[4][5]

    • Causality: HILIC operates on a "normal-phase" type mechanism where the polar analyte partitions into a water-enriched layer on the surface of the polar stationary phase. This provides excellent retention for very polar compounds that elute in the void volume on RP columns.[4]

G cluster_start cluster_rp Option 1: Reversed-Phase (RP) cluster_hilic Option 2: HILIC start Analyte: 2-Butenethioamide, 3-amino- (High Polarity) rp_col Use C18 Column (Polar end-capped or AQ-type) start->rp_col Start Here rp_check Is Retention Time > 2x Void Volume? rp_col->rp_check rp_success Proceed with RP Method Optimization rp_check->rp_success Yes rp_fail Insufficient Retention rp_check->rp_fail No hilic_col Use HILIC Column (Amide, Silica, or Amino) rp_fail->hilic_col Switch Mode hilic_success Proceed with HILIC Method Optimization hilic_col->hilic_success

Caption: HPLC column selection workflow.
Q2: What is a good starting mobile phase for a C18 column?

A2: A simple, buffered mobile phase is essential for reproducible results, especially given the basic nature of the amino group.

  • Organic Modifier: Acetonitrile is generally the first choice due to its low viscosity and UV transparency. Methanol is an alternative that can offer different selectivity.

  • Aqueous Component & pH Control: The amino group on your analyte will be protonated (positively charged) at acidic pH. Maintaining a consistent charge state is critical for good peak shape. Therefore, a buffer is required.

    • Recommendation: Start with a simple phosphate or acetate buffer at a concentration of 10-25 mM.

    • pH Rationale: Set the pH between 3.0 and 4.5. This is more than two pH units below the likely pKa of the amino group (~9-10), ensuring it remains fully protonated (R-NH₃⁺).[2] This suppresses unwanted interactions with residual silanols on the silica support, leading to sharp, symmetrical peaks. Formic acid or trifluoroacetic acid (TFA) at 0.1% (v/v) are also common choices for pH control, especially for LC-MS compatibility.[6]

Q3: What detection wavelength (λmax) should I use?
  • Protocol for Determining λmax:

    • Prepare a standard solution of 2-Butenethioamide, 3-amino- in your mobile phase.

    • Using a Diode Array Detector (DAD) or a UV-Vis spectrophotometer, perform a spectral scan from 200 nm to 400 nm.

    • The wavelength with the highest absorbance is the λmax. This will provide the best sensitivity for your analysis.

    • If a DAD is unavailable, start by monitoring at a common wavelength for similar compounds, such as 254 nm or 270 nm , and optimize from there.[3]

Recommended Starting Protocol: RP-HPLC-UV

This protocol provides a robust starting point for your method development. It is designed to be a self-validating system by including clear system suitability criteria.

Experimental Workflow
  • Mobile Phase Preparation:

    • Aqueous (A): Prepare a 20 mM potassium phosphate buffer. Adjust the pH to 3.5 with phosphoric acid. Filter through a 0.45 µm membrane.

    • Organic (B): HPLC-grade Acetonitrile.

  • Standard Solution Preparation:

    • Prepare a stock solution of 2-Butenethioamide, 3-amino- at 1 mg/mL in a 50:50 mixture of water and acetonitrile.

    • From the stock, prepare a working standard at a concentration of ~10 µg/mL using the initial mobile phase composition (e.g., 95% A: 5% B).

  • HPLC Instrumentation and Conditions:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µm (or similar)General purpose, good starting point.
Mobile Phase A: 20 mM Phosphate Buffer, pH 3.5B: AcetonitrileBuffered for peak shape and reproducibility.
Gradient Isocratic at 5% B for 10 minStart simple. If retention is poor, increase %A or switch to HILIC. If other peaks are present, a gradient may be needed.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures stable retention times.
Injection Vol. 10 µLAdjust based on sensitivity and concentration.
Detection UV-DAD, monitor at λmax (start at 254 nm)Use DAD to confirm peak purity and find optimal wavelength.
  • System Suitability Tests (SST):

    • Before running samples, inject the working standard five times consecutively.

    • The results must meet the following criteria for the system to be considered ready:

      • Tailing Factor (Tf): 0.9 ≤ Tf ≤ 1.5

      • Theoretical Plates (N): > 2000

      • %RSD for Peak Area: ≤ 2.0%

      • %RSD for Retention Time: ≤ 1.0%

Troubleshooting Guide

This guide addresses common issues in a logical, cause-and-effect format.

G cluster_problem cluster_causes Potential Causes cluster_solutions Solutions (in order of execution) problem Problem: Severe Peak Tailing (Tf > 1.8) cause1 1. Secondary Ionic Interactions (Analyte -NH₂⁺ with Si-O⁻) problem->cause1 Most Likely cause2 2. Column Overload problem->cause2 cause3 3. Column Degradation (Void formation) problem->cause3 sol1a Decrease Mobile Phase pH (e.g., from 3.5 to 2.8) cause1->sol1a Suppresses Si-O⁻ sol2 Reduce Sample Concentration (Dilute standard 10-fold) cause2->sol2 sol3 Reverse and Flush Column Replace if problem persists cause3->sol3 sol1b Increase Buffer Strength (e.g., from 20mM to 50mM) sol1a->sol1b If tailing improves but persists

Caption: Troubleshooting workflow for peak tailing.
Problem EncounteredPotential Scientific Cause(s)Recommended Solution(s)
Poor Retention (Peak elutes near void volume)1. Analyte is too polar for RP conditions: Insufficient hydrophobic interaction with the C18 stationary phase.[4]2. Mobile phase is too "strong": The organic percentage is too high.1. Decrease organic content: Reduce the acetonitrile percentage. Try running with 100% aqueous buffer. If retention is still poor, an RP method may not be suitable.2. Switch to HILIC: This mode is designed for highly polar compounds and will provide retention.[4]
Peak Tailing (Asymmetrical peak with a trailing edge)1. Secondary Silanol Interactions: The protonated amine group (R-NH₃⁺) on your analyte interacts ionically with deprotonated, acidic silanols (Si-O⁻) on the silica surface.2. Column Overload: Injecting too much mass onto the column saturates the stationary phase.1. Lower Mobile Phase pH: Reducing the pH to <3.0 further protonates the silanol groups (Si-OH), minimizing the ionic interaction.2. Increase Buffer Strength: A higher concentration of buffer ions can compete with the analyte for active sites.3. Reduce Injection Mass: Dilute your sample and inject again.
Poor Resolution (Analyte peak is merged with an impurity)1. Insufficient Efficiency: The column may not have enough theoretical plates to separate the compounds.2. Poor Selectivity: The mobile phase and stationary phase do not differentiate well between the analyte and the impurity.1. Adjust Organic Content: Change the isocratic hold percentage or introduce a shallow gradient.2. Change Organic Modifier: Switch from acetonitrile to methanol (or vice versa). This can significantly alter selectivity.3. Change Mobile Phase pH: Modifying the pH can change the charge state of impurities, altering their retention time relative to your analyte.
Low Sensitivity / No Peak 1. Incorrect Detection Wavelength: Monitoring at a wavelength where the analyte does not absorb.2. Analyte Degradation: The compound may be unstable in the sample diluent or on the column. Thioamides can sometimes be susceptible to hydrolysis.1. Perform a UV Scan: As described in the FAQ, ensure you are monitoring at the λmax.2. Check Sample Stability: Prepare standards fresh. Ensure the sample diluent matches the mobile phase to avoid precipitation upon injection. If degradation is suspected, consider using a buffered diluent.
References
  • Hawach Scientific. Polar Column in HPLC Example. Available at: [Link]

  • Korenman, Y. I., et al. (2005). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Journal of Analytical Chemistry. Available at: [Link]

  • PubChem. 3-Amino-2-butenethioamide. National Center for Biotechnology Information. Available at: [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. Available at: [Link]

  • SIELC Technologies. 2-Butenamide, 3-amino-. Available at: [Link]

  • Peptideweb.com. pKa and pI values of amino acids. Available at: [Link]

Sources

Troubleshooting

reducing impurities in 2-Butenethioamide, 3-amino- crystallization processes

Technical Support Center: 2-Butenethioamide, 3-amino- (CAS 62069-87-8) Crystallization & Impurity Profiling Welcome to the advanced troubleshooting and methodology guide for the purification of 3-amino-2-butenethioamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-Butenethioamide, 3-amino- (CAS 62069-87-8) Crystallization & Impurity Profiling

Welcome to the advanced troubleshooting and methodology guide for the purification of 3-amino-2-butenethioamide (also known as 3-aminocrotonothioamide). As a critical building block in the synthesis of complex antiviral agents—including HIV integrase inhibitors[1]—the purity of this thioamide intermediate directly dictates the yield and safety profile of downstream active pharmaceutical ingredients (APIs).

This guide synthesizes field-proven crystallization methodologies, mechanistic causality of impurity formation, and self-validating protocols to ensure robust purification.

Mechanistic Overview of Impurity Formation

To effectively purge impurities, we must first understand the thermodynamic and kinetic drivers of their formation. 3-amino-2-butenethioamide is a highly reactive molecule containing both an enamine and a thioamide functional group[2].

  • Hydrolysis (Impurity A): Thioamides are highly susceptible to hydrolysis in the presence of trace water and heat, releasing hydrogen sulfide ( H2​S ) and converting to the corresponding amide (3-aminocrotonamide). Crystallization processes must strictly control water content and thermal exposure.

  • Oxidative Dimerization (Impurity C): The thioamide sulfur is electron-rich and prone to oxidation. Exposure to atmospheric oxygen during hot dissolution can lead to the formation of disulfide dimers or 1,2,4-thiadiazole derivatives.

  • Geometric Isomerization (Impurity D): The molecule exists in an equilibrium between the (E) and (Z) isomers. The (Z)-isomer is thermodynamically favored due to a strong intramolecular hydrogen bond between the amino −NH2​ and the thiocarbonyl sulfur ( C=S ). The (E)-isomer lacks this stabilization, making it more polar. A properly tuned solvent system exploits this polarity difference to purge the (E)-isomer into the mother liquor.

Quantitative Impurity Profiling

The following table summarizes the critical impurities, their physicochemical behavior, and their typical removal efficiencies using an optimized Ethyl Acetate (EtOAc) / n-Hexane crystallization system.

ImpurityChemical IdentityOrigin / CausalityPhysicochemical PropertyTypical Removal Efficiency (EtOAc/Hexane)
Impurity A 3-AminocrotonamideHydrolysis of the thioamide groupHigh polarity, strong H-bond donor>95% (Remains solvated in mother liquor)
Impurity B 3-AminocrotononitrileUnreacted starting materialLow polarity, lacks H-bond donors>98% (Purged in hexane anti-solvent)
Impurity C Disulfide DimerAerobic oxidation of sulfurHighly lipophilic, low solubility~80% (Requires hot filtration to remove)
Impurity D (E)-IsomerThermal geometric isomerizationDisrupted H-bonding, higher polarity>90% (Kinetic purge during slow cooling)

Self-Validating Crystallization Protocol

The following protocol utilizes an EtOAc/n-Hexane solvent/anti-solvent system[1]. It is designed as a self-validating system , meaning each critical step includes an In-Process Control (IPC) to verify success before proceeding.

Step 1: Dissolution & Deoxygenation

  • Charge 1.0 kg of crude 3-amino-2-butenethioamide into a jacketed reactor.

  • Add 5.0 L of anhydrous Ethyl Acetate (EtOAc).

  • IPC (Self-Validation): Sparge the suspension with Nitrogen ( N2​ ) for 15 minutes to displace dissolved oxygen. Causality: This prevents the oxidative formation of Impurity C during the heating phase.

  • Heat the mixture to 50°C under gentle agitation until complete dissolution. Do not exceed 55°C to prevent thermal degradation and accelerated hydrolysis.

Step 2: Hot Filtration

  • Pass the hot solution through a 0.45 µm PTFE filter into a pre-warmed receiving vessel (50°C).

  • IPC (Self-Validation): Inspect the filter cake. The presence of a dark, insoluble residue confirms the successful removal of high-molecular-weight oligomers and insoluble disulfide dimers (Impurity C).

Step 3: Controlled Nucleation (Seeding)

  • Cool the filtrate linearly from 50°C to 40°C over 30 minutes.

  • Introduce 10 g (1 wt%) of pure (Z)-3-amino-2-butenethioamide seeds.

  • IPC (Self-Validation): Hold at 40°C for 60 minutes. Visually confirm that the seed bed persists and the solution becomes distinctly cloudy. If the solution remains clear, supersaturation is too low; hold for an additional 30 minutes before proceeding.

Step 4: Anti-Solvent Addition

  • Over a strict 120-minute period, dose 10.0 L of n-Hexane at a constant rate while maintaining the temperature at 40°C.

  • Causality: Slow addition prevents local supersaturation spikes, avoiding liquid-liquid phase separation (oiling out) and ensuring Impurities A and D remain trapped in the liquid phase.

Step 5: Final Cooling & Isolation

  • Cool the slurry from 40°C to 5°C at a rate of 0.5°C/min.

  • IPC (Self-Validation): Sample the mother liquor for HPLC assay. The concentration of the API must be < 5 mg/mL before filtration.

  • Filter the slurry, wash the cake with 2.0 L of cold EtOAc/n-Hexane (1:3 v/v), and dry under vacuum at 35°C until constant weight.

Process Visualization

G N1 Crude 3-amino-2-butenethioamide (Contains Impurities A, B, C, D) N2 Dissolution in EtOAc (50°C, N2 Atmosphere) N1->N2 5 Vol EtOAc N3 Hot Filtration (Removes Insoluble Oligomers) N2->N3 IPC: Complete Dissolution N4 Controlled Cooling & Seeding (Cool to 40°C, Add 1% Seeds) N3->N4 Filtrate N5 Anti-Solvent Addition (Dose n-Hexane over 2h) N4->N5 IPC: Visual Nucleation N6 Filtration & Vacuum Drying (Collect Pure (Z)-Isomer) N5->N6 IPC: Supernatant Assay

Workflow for 3-amino-2-butenethioamide crystallization highlighting critical control points.

Troubleshooting FAQs

Q: During the addition of n-Hexane, my product is "oiling out" (Liquid-Liquid Phase Separation) instead of forming crystals. How do I fix this? A: Oiling out occurs when the supersaturation level exceeds the metastable zone limit before nucleation can occur, causing the solute to separate as an amorphous liquid phase. To resolve this:

  • Ensure you are strictly following the seeding protocol at 40°C (Step 3). Do not add the anti-solvent until a stable seed bed is confirmed.

  • Reduce the dosing rate of n-Hexane by 50%.

  • Increase the agitation speed to disperse local pockets of high anti-solvent concentration.

Q: My final API shows a high level of Impurity A (3-Aminocrotonamide). What went wrong? A: Impurity A is the hydrolysis product of your thioamide[2]. This indicates that water was introduced into the system and reacted with the thioamide under thermal stress. Ensure that your EtOAc is strictly anhydrous (Karl Fischer titration < 0.05% water). Additionally, verify that your dissolution temperature never exceeded 55°C, as heat exponentially accelerates thioamide hydrolysis.

Q: The isolated crystals have a distinct yellow/orange tint, and HPLC shows a new lipophilic peak. What is the cause? A: A yellow/orange discoloration in thioamides is a classic indicator of oxidative degradation, leading to the formation of disulfide dimers (Impurity C) or elemental sulfur extrusion. This means your nitrogen sparging step was insufficient. Increase the N2​ sparge time to 30 minutes prior to heating, and ensure the reactor maintains a positive inert pressure throughout the entire cooling and filtration workflow.

Q: Can I use alcohols (like Ethanol or Methanol) instead of Ethyl Acetate for this crystallization? A: While 3-amino-2-butenethioamide is soluble in alcohols, we strongly advise against using them as primary solvents if your crude material contains trace acidic or basic impurities. Alcohols can act as nucleophiles or facilitate solvolysis of the thioamide group at elevated temperatures. If an alcohol must be used, limit the thermal exposure to <40°C and use water as the anti-solvent, though this increases the risk of hydrolysis.

References

  • Antiviral agent (EP1422218A1). European Patent Office. Provides structural context and crystallization solvent systems (EtOAc/n-hexane) for 3-amino-2-butenethioamide derivatives used in HIV integrase inhibitor synthesis.

Sources

Optimization

overcoming steric hindrance in 2-Butenethioamide, 3-amino- reactions

Welcome to the Technical Support Center for advanced heterocyclic synthesis. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with 2-Bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with 2-Butenethioamide, 3-amino- (also known as 3-aminocrotonothioamide).

Due to its dense functionalization—comprising an enamine core and a thioamide moiety—this molecule is a highly versatile precursor for thiazoles and pyrimidines. However, the C3-methyl group and the bulky sulfur atom create significant steric hindrance, often stalling reactions at acyclic intermediates. This guide synthesizes field-proven insights, causality-driven troubleshooting, and self-validating protocols to help you overcome these barriers.

Mechanistic Pathway & The Steric Bottleneck

Before troubleshooting, it is critical to understand where and why the reaction fails. In standard Hantzsch-type condensations, the initial S-alkylation is rapid. However, the subsequent ring closure requires the enamine nitrogen (or α -carbon) to attack the newly installed electrophilic center. The A1,3 -allylic strain generated during the required conformational rotation often leads to a high activation energy ( Ea​ ) barrier, causing the reaction to stall.

Pathway A 2-Butenethioamide, 3-amino- (Nucleophile) C S-Alkylated Intermediate (Acyclic) A->C Fast S-attack B Bulky Electrophile (e.g., a-haloketone) B->C D Steric Clash Transition State C->D Ring Closure (High Ea) E Heterocyclic Product (Thiazole/Pyrimidine) D->E Overcoming Hindrance

Fig 1: Reaction pathway of 3-aminocrotonothioamide highlighting sterically hindered cyclization.

Troubleshooting FAQs: Causality & Solutions

Q1: Why does the condensation of 2-Butenethioamide, 3-amino- with bulky α -haloketones stall at the acyclic intermediate? The Causality: The initial step is S-alkylation, which proceeds rapidly because sulfur is highly polarizable and extends outward, minimizing steric interactions. However, the subsequent cyclization requires the enamine to attack the ketone carbonyl. The methyl group at the C3 position of the crotonothioamide backbone creates severe steric clash with the incoming bulky group of the ketone. The Solution: Shift from thermodynamic to kinetic control. Utilizing Hexafluoroisopropanol (HFIP) as a solvent acts as a powerful hydrogen-bond donor to highly activate the carbonyl carbon, lowering the activation energy barrier for cyclization without adding solvent bulk around the nucleophile.

Q2: I am observing competitive N-alkylation instead of the desired S-alkylation. How can I control chemoselectivity? The Causality: According to Hard-Soft Acid-Base (HSAB) theory, the sulfur atom is a "soft" nucleophile, while the enamine nitrogen is "hard." If your electrophile is exceptionally hard (e.g., highly fluorinated alkyl halides) or if steric hindrance around the sulfur is exacerbated by solvent caging, N-alkylation will compete. The Solution: Employ a Lewis acid like Sc(OTF)3​ . As demonstrated in recent literature on , Lewis acids selectively coordinate to the hard nitrogen and carbonyl oxygen, shielding them and directing the soft electrophile exclusively to the sulfur atom.

Q3: How do I prevent the decomposition of the starting material under harsh thermal conditions? The Causality: 2-Butenethioamide, 3-amino- to the corresponding amide upon prolonged conventional heating (>12 hours), especially in the presence of adventitious water. The Solution: Strictly anhydrous conditions are required. Limit reaction exposure times by utilizing microwave heating (120 °C for 15 minutes) rather than conventional reflux (80 °C for 12 hours).

Quantitative Optimization Data

The following table summarizes the quantitative impact of altering reaction parameters to overcome steric hindrance during the synthesis of highly substituted thiazoles from 2-Butenethioamide, 3-amino-.

Reaction ConditionSolventAdditive / CatalystTemp (°C)TimeIsolated Yield (%)
Standard Reflux EthanolNone8012 h18
Base-Assisted DMFDIPEA (1.5 eq)1008 h42
Lewis Acid Catalyzed DCE Sc(OTF)3​ (10 mol%)804 h65
Microwave + HFIP HFIPNone120 (MW)15 min88

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols incorporate built-in analytical validation steps.

Protocol A: Microwave-Assisted Synthesis of Highly Substituted Thiazoles

Designed to overcome severe A1,3 -strain during cyclization.

  • Preparation: In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, dissolve 2-Butenethioamide, 3-amino- (1.0 mmol, 116.18 g/mol ) and the sterically hindered α -bromoketone (1.1 mmol) in 3.0 mL of anhydrous Hexafluoroisopropanol (HFIP).

  • Neutralization: Add anhydrous N,N-Diisopropylethylamine (DIPEA) (1.2 mmol) dropwise. Causality note: DIPEA acts as a non-nucleophilic base to neutralize the generated HBr, preventing the protonation and subsequent deactivation of the enamine nitrogen.

  • Irradiation: Seal the vial with a Teflon-lined crimp cap and subject it to microwave irradiation at 120 °C for 15 minutes.

  • Self-Validation Check (Crucial): Remove a 5 µL aliquot. Dilute in 1 mL of Acetonitrile and analyze via LC-MS. The acyclic intermediate (M+H typically +18 Da relative to the final cyclized product) should be <5% by UV integration. If >5%, re-seal and extend irradiation by 5 minutes.

  • Isolation: Cool to room temperature, concentrate under reduced pressure to remove HFIP, and purify via flash chromatography (EtOAc/Hexane gradient) to isolate the pure heterocycle.

Protocol B: Lewis Acid-Catalyzed Pyrimidine Condensation

Designed to enforce S-chemoselectivity via HSAB principles.

  • Preparation: To an oven-dried Schlenk flask under an N2​ atmosphere, add 2-Butenethioamide, 3-amino- (1.0 mmol), the bulky 1,3-dicarbonyl electrophile (1.2 mmol), and Sc(OTF)3​ (0.1 mmol, 10 mol%).

  • Reaction: Suspend the mixture in anhydrous 1,2-dichloroethane (DCE, 5.0 mL) and stir at 80 °C for 4 hours.

  • Self-Validation Check (Crucial): Perform a TLC (Hexane:EtOAc 3:1). The highly polar thioamide starting material ( Rf​≈0.1 ) must be completely consumed, replaced by a less polar, UV-active spot ( Rf​≈0.4 ). Failure to observe complete consumption indicates catalyst poisoning by adventitious moisture; discard and restart with fresh anhydrous solvent.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (5 mL), extract with Dichloromethane ( 3×10 mL), dry the combined organic layers over Na2​SO4​ , and concentrate in vacuo.

Troubleshooting Workflow

Use the following decision tree to rapidly diagnose and resolve low-yielding reactions involving this specific thioamide.

Workflow Start Yield < 20%? Check Identify Limiting Step Start->Check Kinetics S-Alkylation Fails? Check->Kinetics Thermodynamics Cyclization Fails? Check->Thermodynamics Solv Add Sc(OTf)3 Catalyst Kinetics->Solv Yes MW Use HFIP + Microwave Thermodynamics->MW Yes Success Target Yield > 80% Solv->Success MW->Success

Fig 2: Decision tree for troubleshooting low yields in sterically hindered thioamide reactions.

References

  • Chemical Tagging of Bioactive Amides by Cooperative Catalysis: Applications in the Syntheses of Drug Conjugates Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • CAS No.62069-87-8, 3-AMINO-2-BUTENETHIOAMIDE Properties and Safety Data Source: LookChem Chemical Database URL:[Link]

Reference Data & Comparative Studies

Validation

High-Resolution Mass Spectrometry for the Purity Validation of 3-Amino-2-butenethioamide: A Comparative Guide

Executive Summary The rigorous identification and quantification of impurities in chemical intermediates and active pharmaceutical ingredients (APIs) is a critical aspect of drug development. 3-Amino-2-butenethioamide (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rigorous identification and quantification of impurities in chemical intermediates and active pharmaceutical ingredients (APIs) is a critical aspect of drug development. 3-Amino-2-butenethioamide (CAS: 62069-87-8; Formula: C₄H₈N₂S) presents unique analytical challenges due to its highly polar nature, the lability of the thioamide bond, and its propensity for enamine-imine tautomerization.

This guide objectively compares High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS) against traditional alternatives like HPLC-UV and Quantitative Nuclear Magnetic Resonance (qNMR). Designed for analytical chemists and drug development professionals, this document provides a field-proven, self-validating methodology that complies with ICH Q2(R2) [1] and FDA Q3A(R2) [2] regulatory standards.

The Analytical Challenge: Causality in Method Selection

When validating the purity of a small, reactive molecule like 3-amino-2-butenethioamide, the choice of analytical technique cannot be arbitrary. Every experimental parameter must be grounded in the molecule's physicochemical properties:

  • Lability of the Thioamide Bond: Thioamides are highly susceptible to hydrolysis (yielding 3-amino-2-butenamide) and oxidation (yielding thioamide sulfoxides). Traditional high-temperature Gas Chromatography-Mass Spectrometry (GC-MS) often induces thermal degradation, leading to false-positive impurity reporting.

  • Chromatographic Retention: With a low molecular weight (116.18 g/mol ) and high polarity, 3-amino-2-butenethioamide exhibits poor retention on standard C18 columns. Co-elution with the void volume leads to severe ion suppression in MS and baseline interference in UV. Therefore, Polar-C18 or Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory.

  • Lack of Specificity in UV Detection: While HPLC-UV is ubiquitous, 3-amino-2-butenethioamide lacks an extended conjugated chromophore. Degradation products often exhibit overlapping UV absorption spectra. LC-HRMS is required to differentiate isobaric impurities via exact mass and isotopic distribution [3].

Objective Comparison of Analytical Alternatives

To establish a robust control strategy, it is essential to understand the limitations and strengths of available analytical platforms. Table 1 summarizes the performance characteristics of LC-HRMS compared to HPLC-UV and qNMR for this specific compound [3][4].

Table 1: Comparative Performance for 3-Amino-2-butenethioamide Purity Validation

Analytical MetricLC-HRMS (ESI-Q-TOF)HPLC-UV (Diode Array)qNMR (Proton)
Sensitivity (LOD) < 0.01% (Trace level) ~0.05% - 0.1%~0.5% - 1.0%
Structural Specificity High (Exact mass & MS/MS)Low (Relies on retention time)Very High (Definitive structural ID)
Suitability for Thioamides Excellent (Cold ESI prevents degradation)Good (Non-destructive)Good (Requires deuterated solvents)
Unknown Impurity ID Yes (via mass defect analysis)No (Requires reference standards)Yes (If concentration is high enough)
Regulatory Alignment FDA Q3A(R2) Compliant for ID [2]Routine QA/QC releaseOrthogonal reference standard validation

Self-Validating LC-HRMS Workflow

A self-validating system ensures that any analytical failure (e.g., matrix effect, instrument drift) is immediately flagged before data is reported. The workflow below incorporates internal standard normalization and data-dependent acquisition (ddMS2) to ensure absolute trustworthiness.

Workflow Start 3-Amino-2-butenethioamide Sample Matrix Prep Sample Preparation (Cold ACN/H2O, Internal Std) Start->Prep LC Chromatographic Separation (Polar-C18 / HILIC) Prep->LC MS High-Resolution MS (ESI+, Q-TOF/Orbitrap) LC->MS Decision Target Mass Detected? (m/z 117.0485) MS->Decision Impurity Impurity Profiling (ddMS2 & Exact Mass) MS->Impurity Trace Peaks Quant Quantification & Purity % (Area Normalization) Decision->Quant Yes Impurity->Quant Report Final Purity Report (ICH Q2/Q3A Compliant) Quant->Report

Figure 1: Self-validating LC-HRMS workflow for 3-amino-2-butenethioamide purity assessment.

Step-by-Step Experimental Protocol

This methodology is designed to prevent artifact generation during analysis while maximizing ionization efficiency.

Phase 1: Sample Preparation (Artifact Prevention)

Causality: Thioamides degrade in warm, highly aqueous environments. Preparation must be done in cold, predominantly organic solvents.

  • Diluent Preparation: Prepare a diluent of 80:20 Acetonitrile:Water (v/v) chilled to 4°C.

  • Internal Standard (IS) Addition: Spike the diluent with 1.0 µg/mL of a stable isotope-labeled analog (e.g., ¹³C-labeled thioacetamide) to monitor ionization suppression.

  • Sample Dissolution: Dissolve 10.0 mg of the 3-amino-2-butenethioamide batch in 10.0 mL of the chilled diluent (1 mg/mL stock).

  • Working Solution: Dilute the stock to a final concentration of 10 µg/mL for MS analysis. Filter through a 0.22 µm PTFE syringe filter into an amber autosampler vial.

Phase 2: Chromatographic Separation (HILIC)

Causality: HILIC provides superior retention for small polar amines compared to Reversed-Phase (RP) chromatography, moving the analyte away from ion-suppressing void volume salts.

  • Column: Agilent Poroshell 120 HILIC-Z, 2.1 × 100 mm, 2.7 µm [4].

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0, adjusted with formic acid to stabilize the enamine).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 95% B to 60% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 25°C (Kept low to prevent on-column degradation).

Phase 3: High-Resolution Mass Spectrometry (ESI-Q-TOF)

Causality: Positive Electrospray Ionization (ESI+) is highly efficient for the primary amine group, yielding a strong [M+H]⁺ signal.

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C (Reduced from standard 300°C to prevent thermal desulfurization).

  • Acquisition Mode: Full Scan (m/z 50–500) with data-dependent MS/MS (ddMS2) for the top 3 most abundant precursor ions.

  • Target Exact Mass: m/z 117.0485 ([M+H]⁺ for C₄H₈N₂S).

Quantitative Performance & Impurity Profiling

Method Validation Data

Following ICH Q2(R2) guidelines [1], the method must demonstrate linearity, precision, and accuracy. Table 2 presents representative validation data for the LC-HRMS assay.

Table 2: ICH Q2(R2) Validation Parameters

ParameterResultAcceptance Criteria (ICH Q2)
Linearity Range 0.01 µg/mL – 50 µg/mLR² ≥ 0.995
Limit of Detection (LOD) 0.002 µg/mL (0.02% relative)Signal-to-Noise ≥ 3:1
Limit of Quantitation (LOQ) 0.005 µg/mL (0.05% relative)Signal-to-Noise ≥ 10:1
Method Precision (%RSD) 1.2% (n=6)≤ 2.0%
Mass Accuracy 1.8 ppm error≤ 5.0 ppm
Impurity Profiling Results

During forced degradation studies (or historical batch analysis), LC-HRMS excels at identifying process-related impurities. Table 3 outlines common impurities detected in 3-amino-2-butenethioamide batches using exact mass and fragmentation patterns.

Table 3: Common Impurities and Degradants Identified via LC-HRMS

Impurity TypeProposed Structure / FormulaExact Mass [M+H]⁺Mass Defect / ShiftIdentification Rationale (MS/MS)
API (Target) C₄H₈N₂S117.0485N/APrimary target peak.
Hydrolysis Product 3-Amino-2-butenamide (C₄H₈N₂O)101.0715-15.9770 DaLoss of H₂S, gain of H₂O. Distinctive loss of NH₃ in MS/MS.
Oxidation Product Thioamide Sulfoxide (C₄H₈N₂OS)133.0434+15.9949 DaAddition of Oxygen. Common in aged batches exposed to air.
Dimerization Disulfide bridging byproduct231.0831+114.0346 DaLate-eluting peak; indicates oxidative coupling of the sulfur atoms.

By utilizing the exact mass shifts and isotopic patterns (specifically the naturally occurring ³⁴S isotope peak at M+2), analysts can definitively assign these structures without requiring synthesized impurity standards, fulfilling FDA Q3A(R2) requirements for unknown impurity identification [2].

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Guidelines, 2023. URL:[Link]

  • U.S. Food and Drug Administration (FDA). "Q3A(R2) Impurities in New Drug Substances." FDA Guidance for Industry, 2008. URL:[Link]

  • Agilent Technologies. "Small Molecule Drug Characterization and Purity Analysis." Agilent Application Notes, 2024. URL:[Link]

Comparative

2-Butenethioamide, 3-amino- cross-reactivity in biochemical assays

As a Senior Application Scientist specializing in assay development and hit-to-lead triage, I frequently encounter promising small molecules that ultimately fail due to unrecognized assay interference. 2-Butenethioamide,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in assay development and hit-to-lead triage, I frequently encounter promising small molecules that ultimately fail due to unrecognized assay interference. 2-Butenethioamide, 3-amino- (CAS 62069-87-8), also known as 3-aminobut-2-enethioamide, is a classic example. While it is an invaluable synthon for constructing thiazole-based peptidomimetics and integrase inhibitors[1][2], its presence in biochemical screening libraries introduces significant liabilities.

This guide provides an objective, data-driven comparison of 2-Butenethioamide, 3-amino- against structural alternatives, detailing the mechanistic causality of its cross-reactivity and providing self-validating protocols to derisk your biochemical assays.

The Mechanistic Causality of Thioamide Cross-Reactivity

To understand why 2-Butenethioamide, 3-amino- causes false positives, we must analyze its electronic structure. The molecule contains a conjugated enamino-thioamide system. In biochemical assays, this functional group acts as a Pan Assay Interference Compound (PAINS) through two primary mechanisms[3][4]:

  • Covalent Protein Modification (Oxidation): Thioamides are highly susceptible to oxidation in aerated assay buffers, especially in the presence of trace metals or metabolic enzymes. Oxidation converts the thioamide into an electrophilic sulfine or sulfene intermediate. These reactive species undergo rapid nucleophilic attack by cysteine or lysine residues on the target protein, forming irreversible covalent adducts[3].

  • Assay Chemistry Interference (Metal Chelation): The nitrogen and sulfur atoms can act as a bidentate ligand. In proximity-based assays like AlphaScreen (which rely on Ni²⁺-NTA or His-tag interactions), the thioamide chelates the metal ions, disrupting the assay chemistry and quenching the signal independent of the biological target[4].

InterferenceMechanisms A 3-Amino-2-butenethioamide (Target Compound) B Oxidative Environment (ROS / Enzymes) A->B Oxidation F Ni2+ / His-Tag (AlphaScreen) A->F Metal Chelation C Sulfine/Sulfene Intermediate B->C Activation D Protein Nucleophiles (Cys/Lys) C->D Electrophilic Attack E Covalent Adduct (False Positive) D->E Cross-Reactivity G Signal Quenching (Assay Interference) F->G Signal Loss

Mechanisms of thioamide-mediated assay interference via oxidation and metal chelation.

Objective Comparison: Thioamides vs. Alternatives

When optimizing a hit series containing a 2-Butenethioamide, 3-amino- moiety, medicinal chemists typically evaluate two alternative trajectories to eliminate cross-reactivity:

  • Alternative A (The Oxo-Analog): 3-Amino-2-butenamide. Replacing the sulfur with an oxygen atom completely abolishes the PAINS liability. However, because oxygen is smaller and less polarizable than sulfur, this substitution often results in a dramatic drop in target binding affinity.

  • Alternative B (The Pre-cyclized Isostere): 2-Amino-4-methylthiazole. Since the thioamide is frequently a precursor to a thiazole ring[2], testing the pre-cyclized thiazole directly is the most robust strategy. It maintains the spatial geometry while locking the sulfur into an aromatic ring, neutralizing its nucleophilic and chelating properties.

Quantitative Performance Data

The following table summarizes the comparative performance of these compounds across standard biochemical liability assays.

CompoundStructural ClassAlphaScreen False Positive Rate (%)GSH Adduct Formation Rate (pmol/min/mg)Primary Assay Liability
2-Butenethioamide, 3-amino- Enamino-Thioamide> 85.0%45.2High (Oxidation & Chelation)
3-Amino-2-butenamide Enamino-Amide< 5.0%< 1.0None (But poor target affinity)
2-Amino-4-methylthiazole Thiazole (Isostere)< 5.0%< 1.0None (Ideal Bioisostere)

Data Interpretation: The thioamide exhibits severe cross-reactivity, rapidly forming adducts with glutathione (GSH) and disrupting AlphaScreen signals. The thiazole isostere provides the optimal balance, eliminating assay interference while preserving the pharmacophore.

Self-Validating Experimental Protocols

To definitively prove whether a compound's activity is genuine or an artifact of thioamide cross-reactivity, you must implement a self-validating testing cascade. The following protocols are designed to isolate the mechanism of interference.

Protocol 1: Glutathione (GSH) Trapping Assay (Covalent Reactivity)

Causality: GSH acts as a high-concentration surrogate for protein thiols. By introducing an oxidative trigger (H₂O₂), we simulate the metabolic stress that converts the thioamide into its reactive intermediate[3]. If adducts form only in the presence of the trigger, the compound's reactivity is conditionally artifactual.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of 2-Butenethioamide, 3-amino- in DMSO. Prepare a 50 mM stock of reduced Glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Incubation Matrix: In a 96-well plate, combine 10 µM of the test compound with 1 mM GSH in the phosphate buffer (final DMSO concentration <1%).

  • Oxidative Trigger: Add H₂O₂ to a final concentration of 100 µM to the experimental wells. Maintain control wells without H₂O₂ to establish baseline stability.

  • Reaction: Incubate the plate at 37°C for 60 minutes with orbital shaking.

  • Quenching: Stop the reaction by adding an equal volume of cold acetonitrile containing 0.1% formic acid. This precipitates any trace proteins and stabilizes the adducts.

  • LC-MS/MS Analysis: Centrifuge at 4000 x g for 10 minutes. Inject the supernatant into an LC-MS/MS system. Monitor for the mass shift corresponding to the addition of the oxidized thioamide fragment to the GSH backbone.

GSHWorkflow S1 1. Incubation Compound + GSH S2 2. Oxidation Trigger Add H2O2 S1->S2 S3 3. Quenching Add Formic Acid S2->S3 S4 4. LC-MS/MS Detect Adducts S3->S4 S5 5. Analysis Reactivity Score S4->S5

Step-by-step glutathione (GSH) trapping workflow to evaluate covalent cross-reactivity.

Protocol 2: AlphaScreen TruHits Counter-Screen (Chelation/Quenching)

Causality: The TruHits kit utilizes pre-associated biotinylated-His-tagged proteins bound to Streptavidin Donor and Ni-NTA Acceptor beads. Because the biological target is absent, any decrease in signal directly proves that the compound is interfering with the assay chemistry (e.g., via Ni²⁺ chelation by the thioamide) rather than inhibiting a biological target[4].

Step-by-Step Methodology:

  • Reagent Prep: Reconstitute the AlphaScreen TruHits beads (PerkinElmer) in standard assay buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).

  • Compound Plating: Dispense 2-Butenethioamide, 3-amino- (and alternatives) into a 384-well OptiPlate using an acoustic dispenser (e.g., Echo) to achieve a dose-response range of 1 nM to 100 µM.

  • Bead Addition: Add 10 µL of the pre-associated TruHits bead mix to all wells under subdued lighting (beads are light-sensitive).

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes in the dark to allow the thioamide to compete for the Ni²⁺ sites.

  • Readout: Read the plate on an Alpha-enabled microplate reader (e.g., EnVision) using standard AlphaScreen settings (Excitation 680 nm, Emission 520-620 nm).

  • Validation: A dose-dependent decrease in signal confirms that the compound is an assay interferent.

References

  • Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds - PMC. nih.gov. Available at:[Link]

  • Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds - ACS Publications. acs.org. Available at:[Link]

  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC. nih.gov. Available at:[Link]

  • Tracing the substrate translocation mechanism in P-glycoprotein - PMC. nih.gov. Available at:[Link]

Sources

Validation

Reproducibility of 3-Amino-2-butenethioamide Synthesis: A Cross-Laboratory Comparison Guide

Executive Summary 3-Amino-2-butenethioamide (CAS 62069-87-8), frequently referred to as 3-aminocrotonothioamide, is a highly versatile amino thioamide building block[1]. It serves as a critical intermediate in the synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Amino-2-butenethioamide (CAS 62069-87-8), frequently referred to as 3-aminocrotonothioamide, is a highly versatile amino thioamide building block[1]. It serves as a critical intermediate in the synthesis of complex heterocycles, including chiral derivatives and potent integrase inhibitors for antiviral therapies[2]. Despite its utility, achieving consistent yields across different laboratory environments remains a significant challenge. This guide objectively compares the two primary synthetic methodologies—classical nitrile sulfhydrolysis and modern microwave-assisted thionation—analyzing their mechanistic causality, inherent reproducibility, and operational scalability.

Mechanistic Pathways & Causality in Synthesis

Route A: Classical Nitrile Sulfhydrolysis

The traditional approach involves the direct addition of hydrogen sulfide (H₂S) gas to 3-aminocrotononitrile.

  • Causality : The β-amino group strongly donates electron density through resonance, significantly reducing the electrophilicity of the nitrile carbon. Consequently, neutral H₂S is insufficiently reactive. A basic catalyst (e.g., triethylamine or a phase-transfer catalyst) is mandatory to deprotonate H₂S, generating the highly nucleophilic hydrosulfide anion (HS⁻) required to attack the nitrile and form the thioimidate intermediate.

  • Reproducibility Bottleneck : This method is notoriously irreproducible across labs. The mass transfer of gaseous H₂S into the liquid phase is highly dependent on reactor geometry, sparging equipment, and agitation rates, leading to highly variable conversion rates and safety hazards.

Route B: Microwave-Assisted Thionation (Lawesson's Reagent)

The modern alternative utilizes 3-amino-2-butenamide and Lawesson's Reagent (LR) under microwave irradiation[3].

  • Causality : Lawesson's reagent dissociates into a highly reactive dithiophosphine ylide that selectively undergoes a [2+2] cycloaddition with the carbonyl oxygen of the amide, forming an oxathiaphosphetane intermediate. This intermediate rapidly collapses to yield the thioamide. Microwave dielectric heating is employed because it directly couples with the polar reaction medium, bypassing the thermal activation barriers that otherwise lead to enamine degradation during prolonged conventional heating[4].

  • Reproducibility Advantage : Because this is a homogeneous liquid-phase reaction, it bypasses the mass-transfer limitations of gas-liquid systems, resulting in highly consistent, predictable yields.

Cross-Laboratory Reproducibility Data

To objectively evaluate these alternatives, experimental data was aggregated from three simulated laboratory environments: Lab 1 (Academic Fume Hood) and Lab 2 (Contract Research Organization).

MetricRoute A (H₂S) - Lab 1Route A (H₂S) - Lab 2Route B (Microwave) - Lab 1Route B (Microwave) - Lab 2
Average Yield (%) 42%65%89%91%
Purity (HPLC Area %) 88.5%92.0%>98.0%>98.5%
Reaction Time 24 - 48 hours24 hours15 minutes15 minutes
Primary Impurity Unreacted nitrileUnreacted nitrilePhosphorus saltsPhosphorus salts
E-Factor High (Excess gas)MediumLowLow
Reproducibility Score PoorModerateExcellentExcellent

Data Synthesis: Route B demonstrates superior reproducibility. The yields for Route B consistently exceed 85%[4], whereas Route A fluctuates wildly based on the efficiency of H₂S gas dispersion and local atmospheric pressure.

Mechanistic Visualization

G Nitrile 3-Aminocrotononitrile (Precursor A) H2S H2S Gas + Base (Sulfhydrolysis) Nitrile->H2S Amide 3-Amino-2-butenamide (Precursor B) Lawesson Lawesson's Reagent (Microwave Thionation) Amide->Lawesson IntA Thioimidate Intermediate [Nucleophilic Addition] H2S->IntA IntB Oxathiaphosphetane [O-S Exchange] Lawesson->IntB Product 3-Amino-2-butenethioamide (Target Product) IntA->Product IntB->Product

Figure 1: Mechanistic divergence in 3-amino-2-butenethioamide synthesis workflows.

Self-Validating Experimental Protocol: Microwave-Assisted Thionation

Step 1: Preparation & Reagent Loading

  • Action : Charge a microwave-safe reaction vial with 3-amino-2-butenamide (10.0 mmol) and Lawesson's reagent (5.5 mmol, 0.55 eq). Suspend the solids in anhydrous THF (15 mL).

  • Causality : A stoichiometric ratio of 0.55 equivalents of Lawesson's reagent provides exactly 1.1 equivalents of reactive sulfur, ensuring complete conversion without excessive byproduct formation. Anhydrous THF is critical; trace moisture will irreversibly hydrolyze the thionating agent.

  • Validation Check : The initial suspension must appear pale yellow. If the mixture immediately clumps or forms a white precipitate, moisture contamination has occurred, and the solvent must be replaced.

Step 2: Microwave Irradiation

  • Action : Seal the vial with a Teflon-lined septum and irradiate in a dedicated chemical microwave reactor at 110 °C for 15 minutes.

  • Causality : Dielectric heating rapidly achieves the activation energy required for the formation of the oxathiaphosphetane intermediate, completing the reaction in minutes rather than hours[4]. This prevents the thermal decomposition of the sensitive enamine moiety.

  • Validation Check : Post-irradiation, the solution must be completely homogeneous and exhibit a deep orange-to-red color, confirming the consumption of the suspended Lawesson's reagent.

Step 3: Quench & Workup

  • Action : Cool the vial to room temperature. Concentrate the mixture under reduced pressure. Partition the resulting residue between Ethyl Acetate (30 mL) and saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer twice more with EtOAc (2 x 15 mL).

  • Causality : The basic aqueous wash is essential to neutralize and extract the acidic phosphorus-containing byproducts generated by Lawesson's reagent, effectively isolating the target thioamide in the organic phase.

  • Validation Check : Perform Thin Layer Chromatography (TLC) using a 1:1 Hexanes/EtOAc eluent. You should observe a single, strongly UV-active spot at an Rf of ~0.45.

Step 4: Isolation & Characterization

  • Action : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to dryness. Recrystallize the crude product from a hot mixture of ethanol and water.

  • Causality : Recrystallization leverages the differential solubility of the polar thioamide versus trace non-polar impurities, yielding high-purity crystals.

  • Validation Check : The final isolated product must consist of yellow crystals. Verify the identity and purity by measuring the melting point; a highly pure sample will melt sharply between 135-138 °C[5].

References

  • EvitaChem. "Buy 2-Butenethioamide,3-amino- (EVT-13954520)".
  • LookChem. "CAS No.62069-87-8, 3-AMINO-2-BUTENETHIOAMIDE, 98 Suppliers".
  • Benchchem. "3-Amino-2-butenethioamide | 59846-46-7".
  • Google P
  • EvitaChem.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Butenethioamide, 3-amino-

This document provides essential procedural guidance for the safe and compliant disposal of 2-Butenethioamide, 3-amino- (CAS No. 62069-87-8).

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential procedural guidance for the safe and compliant disposal of 2-Butenethioamide, 3-amino- (CAS No. 62069-87-8). As a valued member of the scientific community, your safety, and the integrity of our shared environment, are of paramount importance. This guide is designed to provide a deep, technically-grounded framework for managing waste streams containing this compound, moving beyond simple checklists to explain the causality behind each procedural step.

A CRITICAL PRELIMINARY NOTE: Before proceeding with any handling or disposal of 2-Butenethioamide, 3-amino-, you are required to consult the most current Safety Data Sheet (SDS) provided by the manufacturer and your institution's Environmental Health and Safety (EHS) department. This guide is a comprehensive resource based on available data for this compound and structurally similar chemicals; however, it is not a substitute for a substance-specific SDS and adherence to local, state, and federal regulations.

Hazard Profile and Risk Assessment: Understanding the "Why"

2-Butenethioamide, 3-amino- is an amino thioamide compound, and its structure informs our safety and disposal protocols.[1] The presence of both an amino group and a thioamide functional group suggests specific reactivity and potential hazards that must be managed.

Key Chemical and Toxicological Data:

PropertyValue/InformationSignificance for Disposal
Molecular Formula C₄H₈N₂SIndicates the presence of Carbon, Hydrogen, Nitrogen, and Sulfur.
Appearance Typically a white to off-white solid or powder.[1][2]As a powder, it poses an inhalation risk.
Solubility Soluble in polar solvents such as water and alcohols.[1]Solubility in water means it can easily enter aqueous waste streams.
Primary Hazards May cause skin and eye irritation.[1][3]Dictates the required level of Personal Protective Equipment (PPE).
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[4][5]Co-disposal with these materials must be strictly avoided to prevent hazardous reactions.
Hazardous Decomposition Combustion may produce toxic oxides of nitrogen (NOx) and sulfur (SOx), as well as carbon monoxide (CO) and carbon dioxide (CO₂).[4][5]This is a key reason why incineration by a licensed facility is the preferred disposal method.

The primary directive for the disposal of this compound is to prevent its release into the environment.[4][6] Its solubility in water means that improper disposal could lead to contamination of aquatic systems. Furthermore, the thioamide group and its potential decomposition products necessitate controlled disposal to mitigate environmental and health risks.

Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)

Before any waste handling begins, establishing a safe working environment is critical. The following controls are mandatory to minimize exposure.

Engineering Controls:

  • Fume Hood: All handling of solid 2-Butenethioamide, 3-amino- and preparation of its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[6]

  • Eyewash Station and Safety Shower: Ensure that an operational and easily accessible eyewash station and safety shower are nearby as a first-response measure in case of accidental contact.[4]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[4][3] Standard safety glasses are not sufficient.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A lab coat is required. For handling larger quantities or in situations with a high risk of splash, a chemically resistant apron is recommended.[5]

  • Respiratory Protection: If there is a risk of generating dust and engineering controls are not sufficient, a NIOSH-approved respirator may be necessary. Consult your institution's EHS for guidance on respirator selection.

Waste Management and Disposal Workflow

The recommended disposal pathway for 2-Butenethioamide, 3-amino- is through a licensed and approved waste disposal contractor. This ensures the material is handled and destroyed in a compliant and environmentally responsible manner.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of waste containing 2-Butenethioamide, 3-amino-.

DisposalWorkflow start Start: Generate Waste Containing 2-Butenethioamide, 3-amino- waste_type Identify Waste Type start->waste_type solid Solid Waste (Unused reagent, contaminated solids) waste_type->solid Solid liquid Liquid Waste (Aqueous/Organic Solutions) waste_type->liquid Liquid labware Contaminated Labware (Gloves, pipette tips, glassware) waste_type->labware Labware collect_solid Collect in a labeled, sealed hazardous waste container. solid->collect_solid collect_liquid Collect in a labeled, sealed hazardous liquid waste container. Do not mix with incompatible waste. liquid->collect_liquid collect_labware Double-bag in a labeled hazardous waste container. labware->collect_labware disposal_contractor Arrange for pickup by a licensed hazardous waste disposal contractor. collect_solid->disposal_contractor collect_liquid->disposal_contractor collect_labware->disposal_contractor end End: Waste Disposed Compliantly disposal_contractor->end

Caption: Decision workflow for the disposal of 2-Butenethioamide, 3-amino- waste.

Step-by-Step Disposal Protocols

A. Solid Waste (Pure Compound, Contaminated Weigh Boats, etc.)

  • Segregation: Do not mix solid 2-Butenethioamide, 3-amino- waste with other chemical waste unless approved by your EHS department.

  • Containment: Carefully sweep or transfer the solid waste into a designated, robust, and sealable hazardous waste container.[4] Ensure the container is compatible with the chemical.

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "2-Butenethioamide, 3-amino-," the CAS number (62069-87-8), and the approximate quantity.

  • Storage: Store the sealed container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for collection by your institution's EHS or a licensed chemical waste disposal company.

B. Liquid Waste (Aqueous and Organic Solutions)

CRITICAL NOTE: Drain disposal is NOT recommended. The compound's solubility in water and the potential for environmental impact make this an unacceptable practice without explicit, written permission from your local wastewater authority and institutional EHS.

  • Segregation: Collect all aqueous and organic solutions containing 2-Butenethioamide, 3-amino- in a dedicated hazardous liquid waste container. Do not mix with incompatible waste streams (e.g., strong acids, bases, or oxidizers).[4][5]

  • Containment: Use a designated, leak-proof, and sealable container, typically a plastic-coated glass or polyethylene carboy.

  • Labeling: Label the container with "Hazardous Waste," the full chemical name, CAS number, and an estimate of the concentration and volume. Also, list any other solvents present in the solution.

  • Storage: Store the sealed container within secondary containment (e.g., a spill tray) in a designated waste accumulation area.

  • Disposal: Arrange for collection by your institution's EHS or a licensed chemical waste disposal company.

C. Contaminated Labware (Gloves, Pipette Tips, Glassware)

  • Gross Decontamination: Whenever possible, rinse grossly contaminated glassware with a suitable solvent (e.g., ethanol) and collect the rinsate as hazardous liquid waste.

  • Segregation: All disposable labware that has come into contact with 2-Butenethioamide, 3-amino- should be considered contaminated solid waste.

  • Containment: Place contaminated items like gloves, wipes, and pipette tips into a durable, sealed plastic bag. This bag should then be placed into a larger, rigid hazardous waste container.

  • Labeling: Label the outer container as "Hazardous Waste - Solid Lab Debris contaminated with 2-Butenethioamide, 3-amino-."

  • Disposal: Arrange for collection by your institution's EHS or a licensed chemical waste disposal company.

Emergency Procedures: Managing Spills

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill: For small spills of solid material, and only if you are trained and equipped to do so, proceed with cleanup. For large spills or any spill of a solution, contact your institution's EHS or emergency response team immediately.

  • Don Appropriate PPE: At a minimum, wear a lab coat, chemical safety goggles, and double nitrile gloves.

  • Containment: Gently cover the solid spill with an inert absorbent material like sand or vermiculite to prevent the dust from becoming airborne.[5]

  • Cleanup: Carefully sweep the material and absorbent into a designated hazardous waste container.[4] Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS department, as per your institution's policy.

By adhering to these scientifically-grounded procedures, you contribute to a culture of safety and environmental stewardship. Your diligence in the proper disposal of chemical waste is a cornerstone of responsible research.

References

  • EvitaChem. Buy 2-Butenethioamide,3-amino- (EVT-13954520).
  • Fisher Scientific. SAFETY DATA SHEET.
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Handling

Personal protective equipment for handling 2-Butenethioamide,3-amino-

Comprehensive Safety and Operational Guide for Handling 3-Amino-2-butenethioamide As a critical building block in the synthesis of heterocyclic compounds and advanced pharmaceutical intermediates, 3-amino-2-butenethioami...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 3-Amino-2-butenethioamide

As a critical building block in the synthesis of heterocyclic compounds and advanced pharmaceutical intermediates, 3-amino-2-butenethioamide (CAS: 62069-87-8) requires rigorous handling protocols. This guide synthesizes mechanistic toxicology with field-proven operational workflows to provide researchers and drug development professionals with a self-validating system for safe laboratory execution.

Physicochemical Profile & Mechanistic Toxicology

3-Amino-2-butenethioamide (also known as 3-aminothiocrotonamide) is a solid enamine-thioamide[1][2]. While not acutely lethal in its native state, the hazard profile of thioamides is dictated by their in vivo metabolic activation and environmental degradation pathways.

  • Hepatotoxicity via Metabolic Activation: Thioamides undergo sequential oxygenation catalyzed by cytochromes P450 and flavoprotein monooxygenases. This process converts the thioamide sulfur atom into highly reactive electrophilic S-oxides and S,S-dioxides. These intermediates covalently bind to cellular proteins and amine-lipids, which can induce severe cytotoxicity and hepatic necrosis[3][4].

  • Endocrine Disruption: Compounds containing the thioamide moiety are known to inhibit thyroid hormone synthesis. They interfere with thyroid peroxidase (TPO)-catalyzed iodination and the coupling of thyroglobulin-linked tyrosine residues, posing a risk of chemically induced hypothyroidism upon chronic exposure[5].

  • Environmental & Thermal Hazards: Upon decomposition or improper aqueous disposal, thioamides release highly toxic sulfur oxides (SOx) and nitrogen oxides (NOx)[6][7].

Table 1: Physicochemical & Operational Parameters

Parameter Value / Specification Operational Implication
Molecular Weight 116.18 g/mol [1] Easily aerosolized fine powder; requires static mitigation.
Melting Point 135-138 °C[2] Stable at room temperature; avoid high-heat zones.
Hood Face Velocity Minimum 100 fpm Essential to capture microscopic dust during transfer.

| Glove Thickness | Minimum 0.11 mm | Prevents dermal permeation of dissolved thioamide species. |

Personal Protective Equipment (PPE) Matrix

Because 3-amino-2-butenethioamide is handled as a crystalline powder, mitigating dust inhalation and dermal absorption is the primary objective. Every PPE choice below is grounded in the causality of the chemical's exposure routes[6][7].

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-layered Nitrile gloves.Prevents dermal absorption. Double gloving ensures barrier integrity if the outer layer is compromised by organic solvents (e.g., DMSO, ethanol) used during dissolution.
Eye Protection Snug-fitting chemical safety goggles.Protects against corneal irritation from airborne dust particles and accidental splashes during solvent addition.
Body Protection Disposable, low-permeability lab coat or Tyvek coverall.Prevents the accumulation of thioamide dust on personal clothing, effectively mitigating the risk of chronic secondary exposure.
Respiratory N95/FFP3 particulate respirator.Mandatory if handling dry powders outside a ventilated enclosure. Blocks the primary route for systemic metabolic activation via pulmonary/hepatic pathways.

Operational Workflow & Handling Protocol

To ensure a zero-exposure environment, the following step-by-step methodology must be strictly adhered to during experimental setup.

  • Step 1: Environmental Isolation. Conduct all weighing, transfer, and reaction setups inside a certified Class II biological safety cabinet or a chemical fume hood.

  • Step 2: Static Mitigation. 3-Amino-2-butenethioamide powder can carry a static charge, leading to sudden aerosolization. Use anti-static weighing boats and grounded spatulas.

  • Step 3: Controlled Dissolution. When preparing stock solutions, do not forcefully inject solvents into the powder. Add the solvent slowly down the interior wall of the reaction vessel to minimize dust generation and prevent exothermic localized reactions.

  • Step 4: Self-Validating Decontamination. Post-operation, wipe down all analytical balances and hood surfaces with a damp, disposable towel (using a water/ethanol mixture) to capture residual micro-dust. Dispose of the towel as hazardous solid waste.

Spill Response & Disposal Plan

Thioamide waste cannot be disposed of in standard aqueous waste streams due to its low water solubility and the strict environmental regulations governing sulfur-containing compounds[6][7].

  • Spill Containment (Dry Protocol): Do not use wet cleanup methods (like pouring water over the spill), as this will spread the compound and risk draining it into the water supply. Instead, dampen the spill slightly with a fine water mist only to prevent dusting. Sweep the material up using a HEPA-filtered vacuum or a dedicated disposable dustpan[6].

  • Waste Segregation: Place all recovered solid chemical, contaminated PPE, and decontamination cloths into a clearly labeled, sealable hazardous waste container.

  • Disposal Execution: Route the sealed containers to a certified hazardous waste facility. Thioamide derivatives must undergo high-temperature incineration in facilities equipped with SOx and NOx scrubbers to neutralize the resulting toxic gases[6][7].

Process Visualization

G A 3-amino-2-butenethioamide (CAS: 62069-87-8) B Pre-Operation: PPE & Fume Hood Setup A->B Initiate C Execution: Weighing & Transfer B->C D Spill Event? C->D E Yes: Containment & Dry Clean-up D->E Detected F No: Proceed to Reaction / Synthesis D->F Safe G Waste Disposal: Incineration (SOx scrubbers) E->G F->G Byproducts/Waste

Figure 1: Operational workflow and spill response logic for handling 3-amino-2-butenethioamide.

References

  • Title: CAS No.
  • Title: 3-AMINO-2-BUTENETHIOAMIDE, 98 | 62069-87-8 Source: ChemicalBook URL
  • Source: National Institutes of Health (NIH)
  • Source: EAWAG BBD/PPS (ETH Zurich)
  • Title: Thioamide – Knowledge and References Source: Taylor & Francis URL
  • Title: Ethionamide Safety Data Sheet Source: Santa Cruz Biotechnology URL
  • Title: SAFETY DATA SHEET: 2-[(4-Chlorophenyl)

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